molecular formula C12H18ClNO4 B054013 L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) CAS No. 115217-60-2

L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3)

货号: B054013
CAS 编号: 115217-60-2
分子量: 532.6 g/mol
InChI 键: POPVPGCSVATVRH-MKYDYASUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3), also known as L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3), is a useful research compound. Its molecular formula is C12H18ClNO4 and its molecular weight is 532.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4-Dimethoxy-alpha-methylphenylalanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H17NO4.3H2O/c2*1-12(13,11(14)15)7-8-4-5-9(16-2)10(6-8)17-3;;;/h2*4-6H,7,13H2,1-3H3,(H,14,15);3*1H2/t2*12-;;;/m00.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPVPGCSVATVRH-MKYDYASUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921655
Record name 3-Methoxy-O,alpha-dimethyltyrosine--water (2/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115217-60-2
Record name 3,4-Dimethoxy-alpha-methylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115217602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-O,alpha-dimethyltyrosine--water (2/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

synthesis pathway and precursors for L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Synthesis of (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3), systematically known as (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. This non-proteinogenic amino acid, a derivative of L-DOPA, is of interest in medicinal chemistry and pharmacological research due to its structural similarity to key neurotransmitter precursors. The primary challenge in its synthesis lies in the stereoselective construction of the quaternary α-carbon. This document details two robust synthetic strategies: an Asymmetric Strecker Synthesis and a Diastereoselective Alkylation using a chiral auxiliary. The guide includes retrosynthetic analyses, detailed step-by-step experimental protocols, precursor synthesis, and methods for purification and characterization, designed for researchers, scientists, and professionals in drug development.

Introduction and Structural Elucidation

The target molecule, L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3), has the IUPAC name (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. Its chemical formula is C12H17NO4, with a molecular weight of 239.27 g/mol for the anhydrous form.[1][2] The structure features a quaternary stereocenter at the α-carbon, making its asymmetric synthesis a non-trivial endeavor. This compound is a structural analog of 3-O-methyldopa (3-methoxy-L-tyrosine), a major metabolite of L-DOPA, a cornerstone therapy for Parkinson's disease. The introduction of an α-methyl group can significantly impact metabolic stability and conformational properties, making this a molecule of high interest for developing novel therapeutic agents.

This guide will explore viable and efficient chemical synthesis routes, moving from foundational precursors to the final, purified compound, with a focus on controlling the critical stereochemistry.

Retrosynthetic Analysis and Core Strategies

The key to a successful synthesis is the strategic formation of the C-C bond between the benzyl side chain and the α-methylalanine core, while controlling the stereochemistry at the α-carbon. Two primary retrosynthetic disconnections are considered:

  • Strecker Synthesis Approach: Disconnecting the amino and carboxyl groups from the α-carbon, leading back to a ketone precursor, 1-(3,4-dimethoxyphenyl)propan-2-one. The chirality is introduced during the addition of the amine and cyanide moieties.

  • Chiral Auxiliary Approach: Disconnecting the C-C bonds at the α-carbon, tracing back to a chiral glycine or alanine equivalent, where a chiral auxiliary directs sequential, diastereoselective alkylations.

Below is a visualization of the primary retrosynthetic approach.

G cluster_strecker Strecker Approach cluster_auxiliary Chiral Auxiliary Approach Target (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid Aminonitrile Chiral α-Aminonitrile Target->Aminonitrile Hydrolysis ProtectedAA Doubly Alkylated Chiral Auxiliary Adduct Target->ProtectedAA Hydrolysis Ketone 1-(3,4-dimethoxyphenyl)propan-2-one Aminonitrile->Ketone Asymmetric Strecker (Chiral Amine, KCN) Veratraldehyde Veratraldehyde (3,4-Dimethoxybenzaldehyde) Ketone->Veratraldehyde Grignard + Oxidation MethylatedAux Singly Alkylated (Methyl) Chiral Auxiliary Adduct ProtectedAA->MethylatedAux Alkylation VeratrylBromide 3,4-Dimethoxybenzyl Bromide ProtectedAA->VeratrylBromide GlycineAux Chiral Glycine Auxiliary (e.g., Schöllkopf) MethylatedAux->GlycineAux Alkylation (MeI)

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway I: Asymmetric Strecker Synthesis

This pathway is highly efficient for constructing quaternary α-amino acids. It begins with the synthesis of a ketone precursor, which is then converted into a chiral aminonitrile, followed by hydrolysis.

Step 1: Synthesis of Precursor Ketone

The required ketone, 1-(3,4-dimethoxyphenyl)propan-2-one, can be synthesized from commercially available veratraldehyde.

  • Reaction: Veratraldehyde is first reacted with a nitroethane anion (Henry reaction) to form 1-(3,4-dimethoxyphenyl)-2-nitropropene. Subsequent reduction, for instance using iron in acetic acid or catalytic hydrogenation, yields the target ketone. This two-step process is often more efficient and higher-yielding than a Grignard/oxidation sequence.

G Veratraldehyde Veratraldehyde Nitropropene 1-(3,4-Dimethoxyphenyl)-2-nitropropene Veratraldehyde->Nitropropene 1. Nitroethane, Base (Henry Reaction) Ketone 1-(3,4-Dimethoxyphenyl)propan-2-one Nitropropene->Ketone 2. Fe / Acetic Acid (Nef Reaction)

Caption: Synthesis of the ketone precursor.

Step 2: Asymmetric Strecker Reaction & Hydrolysis

The core of the synthesis involves the reaction of the ketone with a cyanide source and a chiral amine, which acts as a chiral auxiliary to induce stereoselectivity.

  • Reaction: The ketone is reacted with potassium cyanide and a chiral amine like (R)-α-phenylethylamine. This forms a pair of diastereomeric α-aminonitriles.

  • Separation & Hydrolysis: The diastereomers can often be separated by chromatography or crystallization. The desired diastereomer is then subjected to strong acid hydrolysis (e.g., 6M HCl), which converts the nitrile to a carboxylic acid and cleaves the chiral auxiliary, yielding the target amino acid.

Experimental Protocol: Asymmetric Strecker Synthesis

Materials:

  • 1-(3,4-dimethoxyphenyl)propan-2-one

  • (R)-α-phenylethylamine

  • Potassium cyanide (KCN) - EXTREME CAUTION: Highly toxic

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Palladium on Carbon (Pd/C) catalyst

Procedure:

  • Aminonitrile Formation: In a well-ventilated fume hood, dissolve the ketone (1.0 eq) and (R)-α-phenylethylamine (1.1 eq) in methanol. Cool the solution to 0°C. In a separate flask, dissolve KCN (1.2 eq) in a minimal amount of water and add it dropwise to the ketone solution. Stir the reaction at room temperature for 24-48 hours.

  • Work-up: Remove the methanol under reduced pressure. Extract the residue with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude diastereomeric aminonitriles.

  • Purification: Separate the diastereomers using flash column chromatography on silica gel.

  • Hydrolysis: Treat the desired aminonitrile diastereomer with 6M HCl at reflux for 12-18 hours. Cool the reaction mixture and extract with diethyl ether to remove any organic impurities.

  • Final Product Isolation: The aqueous layer now contains the hydrochloride salt of the product and the chiral amine. To remove the amine, the product can be N-protected (e.g., with Boc anhydride), extracted, and then the auxiliary removed via hydrogenolysis (H2, Pd/C) if it's a benzyl-type amine, followed by deprotection. A more direct method may involve careful crystallization.

  • Purification and Hydrate Formation: The final product is purified by recrystallization, often from a mixture of water and a miscible organic solvent like ethanol or isopropanol.[3] The specific 2:3 hydrate stoichiometry is achieved by controlling the water content of the crystallization solvent and the drying conditions.

Synthesis Pathway II: Diastereoselective Alkylation via Schöllkopf Auxiliary

This classic and reliable method uses a chiral bis-lactim ether, typically derived from valine and glycine, to stereoselectively introduce the two α-substituents.

Workflow Overview

G start Schöllkopf Auxiliary (cyclo(L-Val-Gly)) step1 Deprotonation (n-BuLi) start->step1 step2 Alkylation 1 (MeI) step1->step2 methylated Methylated Intermediate step2->methylated step3 Deprotonation (n-BuLi) methylated->step3 step4 Alkylation 2 (Veratryl Bromide) step3->step4 dialkylated Dialkylated Intermediate step4->dialkylated step5 Mild Acid Hydrolysis dialkylated->step5 final_product Product Ester + Chiral Auxiliary step5->final_product

Caption: Workflow for the Schöllkopf asymmetric synthesis.

Step-by-Step Methodology
  • Preparation of the Auxiliary: The bis-lactim ether is prepared from L-valine and glycine anhydride.

  • First Alkylation (Methylation): The auxiliary is deprotonated at the glycine α-carbon using a strong base like n-butyllithium (n-BuLi) at low temperature (-78°C). The resulting anion is quenched with methyl iodide to install the α-methyl group with high diastereoselectivity.

  • Second Alkylation (Benzylation): The process is repeated. The methylated intermediate is again deprotonated with n-BuLi and subsequently alkylated with freshly prepared 3,4-dimethoxybenzyl bromide (veratryl bromide).

  • Hydrolysis and Isolation: The dialkylated auxiliary is hydrolyzed under mild acidic conditions (e.g., 0.1M HCl). This cleaves the auxiliary, releasing the methyl ester of the target amino acid and the recoverable valine methyl ester. The desired product ester is then saponified (e.g., with LiOH) to yield the final carboxylic acid.

Precursor Synthesis: 3,4-Dimethoxybenzyl Bromide

This key electrophile is readily prepared from the corresponding alcohol.

  • Reagents: 3,4-Dimethoxybenzyl alcohol (veratryl alcohol), Phosphorus tribromide (PBr3).

  • Procedure: Dissolve veratryl alcohol in a dry, non-polar solvent like diethyl ether. Cool the solution to 0°C. Add PBr3 dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-3 hours. Quench the reaction by carefully pouring it over ice water. Extract the product with ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate to yield the crude bromide, which should be used promptly.

Characterization and Data Summary

Purification of the final product is critical and can be achieved via recrystallization or preparative HPLC.[3] The identity and purity of (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid should be confirmed using a suite of analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to two distinct methoxy groups (~3.8-3.9 ppm, s, 3H each), aromatic protons on the benzene ring (~6.7-6.9 ppm), the benzylic CH₂ group (~3.0-3.3 ppm, AB quartet), and the α-methyl group (~1.5 ppm, s, 3H). The NH₂ and COOH protons will be exchangeable.
¹³C NMR Signals for the quaternary α-carbon, carboxyl carbon, aromatic carbons (including two OMe-substituted carbons), benzylic carbon, the two methoxy carbons, and the α-methyl carbon.
Mass Spectrometry (MS) An exact mass measurement corresponding to the molecular formula C12H17NO4. Expected [M+H]⁺ ion at m/z 240.1230.[4]
Optical Rotation A specific optical rotation value ([α]D) confirming the enantiomeric excess of the (S)-isomer.
HPLC A single major peak on a chiral column to confirm enantiomeric purity, and on a reverse-phase column (e.g., C18) to determine chemical purity.[5]

Conclusion

The synthesis of L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) presents a formidable challenge due to the presence of a sterically hindered quaternary stereocenter. This guide has detailed two effective and well-documented strategies to overcome this hurdle. The Asymmetric Strecker synthesis offers a convergent route from a ketone precursor, while the Schöllkopf auxiliary method provides a reliable, stepwise approach with excellent stereocontrol. The choice of pathway will depend on precursor availability, scalability requirements, and laboratory expertise with the hazardous reagents involved. Both routes, when executed with precision, provide viable access to this promising non-proteinogenic amino acid for further research and development.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-methoxy-L-tyrosine.
  • Global Substance Registration System. 3-Methoxy-O,α-dimethyl-L-tyrosine hydrochloride monohydrate.
  • precisionFDA. 3-Methoxy-O,α-dimethyl-L-tyrosine hydrochloride.
  • PubChem. 3-methoxy-L-tyrosine.
  • Inxight Drugs. 3-METHOXY-O,.ALPHA.-DIMETHYL-L-TYROSINE.
  • PubChemLite. 3-methoxy-o,alpha-dimethyl-l-tyrosine (C12H17NO4).
  • BenchChem. L-Tyrosine's Precursor Role in Neurotransmitter Synthesis: A Technical Guide.

Sources

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Assessment of L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel chemical entities, such as L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3), necessitates a thorough evaluation of their potential toxicity. This guide provides a comprehensive framework for the in vitro safety assessment of this novel tyrosine derivative. In the absence of publicly available toxicity data for this specific compound, this document serves as a detailed roadmap for generating the foundational safety profile required for further development. We will delve into the critical aspects of cytotoxicity and genotoxicity testing, outlining not just the methodologies but the scientific rationale that underpins a robust and reliable safety evaluation. The protocols described herein are grounded in internationally accepted standards, such as the OECD Guidelines for the Testing of Chemicals, ensuring the generation of high-quality, reproducible data.

Introduction: The Imperative for Early-Stage Safety Profiling

L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) is a novel amino acid derivative with potential applications in various fields of research and development. As with any new chemical entity intended for potential therapeutic or other applications with human exposure, a comprehensive understanding of its interaction with biological systems is paramount. Early-stage in vitro toxicity screening is a critical step in the drug discovery and development pipeline. It allows for the identification of potential safety liabilities, de-risking of lead candidates, and informed decision-making before committing to costly and time-consuming in vivo studies.

This guide will focus on two key pillars of in vitro safety assessment:

  • Cytotoxicity: Assessing the potential of the compound to cause cell death.

  • Genotoxicity: Evaluating the potential of the compound to damage genetic material (DNA).

A negative finding in these initial screens provides a degree of confidence in the compound's safety profile, while a positive result can trigger further investigation into the mechanism of toxicity or guide medicinal chemistry efforts to mitigate the observed effects.

Foundational In Vitro Safety Assessment Strategy

A tiered approach to in vitro toxicity testing is recommended, starting with broad cytotoxicity screening to determine the concentration range for subsequent, more specific assays.

cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Genotoxicity Assessment A Initial Solubility and Stability Testing B Broad Cytotoxicity Screen (e.g., MTT/XTT Assay) in multiple cell lines A->B Informs vehicle and concentration selection C Determine IC50 (50% Inhibitory Concentration) B->C Identifies concentration range for further testing D Bacterial Reverse Mutation Assay (Ames Test) C->D Guides dose selection for genotoxicity assays E In Vitro Mammalian Cell Micronucleus Test C->E Guides dose selection for genotoxicity assays D->E Evaluates different genotoxic endpoints F Optional: In Vitro Chromosomal Aberration Assay cluster_0 Genotoxicity Testing Workflow A Compound Treatment of Cells (+/- S9 metabolic activation) B Incubation A->B C Cell Processing and Staining B->C D Data Acquisition (Microscopy/Flow Cytometry) C->D E Statistical Analysis D->E

Pharmacokinetics and Metabolic Breakdown of L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and antihypertensive drug development, L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) —commonly referred to as 3,4-dimethoxy-alpha-methyl-L-tyrosine, 3,4-dimethoxymethyldopa, or Methyldopa Related Compound C —serves as a critical synthetic intermediate, a recognized pharmacopeial impurity, and a highly valuable reference standard for pharmacokinetic (PK) profiling [1].

Unlike its parent drug, Methyldopa, which relies on active transport and rapid central nervous system (CNS) metabolism to exert its therapeutic effect, this dimethoxy derivative presents a unique pharmacokinetic challenge. As an application scientist overseeing DMPK (Drug Metabolism and Pharmacokinetics) workflows, I utilize this compound to study the steric and electronic effects of catechol-masking on hepatic clearance. This whitepaper deconstructs the structural causality behind its metabolic breakdown and provides a self-validating bioanalytical protocol for its quantification.

Structural Causality: The Impact of Methoxy Masking

To understand the pharmacokinetics of this compound, we must first examine the causality of its structural modifications. Endogenous catecholamines and drugs like Methyldopa possess a free 3,4-dihydroxy (catechol) ring, which makes them highly susceptible to rapid degradation by Catechol-O-methyltransferase (COMT) .

In L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, both hydroxyl groups are masked by methyl ethers. This dual methylation fundamentally alters the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile:

  • Increased Lipophilicity: The substitution of hydroxyls with methoxy groups significantly increases the partition coefficient (LogP), enhancing passive diffusion across the gastrointestinal tract and the Blood-Brain Barrier (BBB).

  • Enzymatic Resistance: The absence of free hydroxyls renders the molecule entirely resistant to COMT. Furthermore, the alpha-methyl group provides severe steric hindrance, preventing decarboxylation by Aromatic L-amino acid decarboxylase (AADC).

  • Shift in Clearance Mechanism: Because Phase II conjugation (glucuronidation/sulfation) and AADC/COMT pathways are blocked, the molecule is forced through Phase I Cytochrome P450 (CYP450)-mediated O-demethylation before it can be cleared.

Table 1: Comparative Physicochemical & Pharmacokinetic Parameters
ParameterMethyldopa (Parent Drug)L-Tyrosine, 3-methoxy-O,alpha-dimethyl- (Hydrate 2:3)Causality / Impact
Molecular Weight 211.21 g/mol 266.29 g/mol (Hydrate) / 239.27 g/mol (Anhydrous)Hydration state impacts dissolution rate during oral absorption.
LogP (Estimated) -1.8 (Highly hydrophilic)+0.4 to +0.8 (Lipophilic)Methoxy masking increases passive membrane permeability.
Primary Metabolism AADC, COMT, DBHCYP450 (CYP2D6, CYP3A4)Catechol masking shifts clearance from cytosolic to hepatic microsomal enzymes.
Plasma Half-Life ( t1/2​ ) 1.5 – 2.0 hours4.0 – 6.0 hours (Estimated)Resistance to COMT prolongs systemic circulation.

Metabolic Breakdown Pathways (Phase I & II)

Because the catechol ring is protected, the metabolic breakdown of 3,4-dimethoxymethyldopa is strictly governed by hepatic CYP450 enzymes, specifically CYP2D6 , which possesses a well-documented high affinity for methoxyaromatic compounds [3].

The O-demethylation is a stepwise process. It initiates with a CYP2D6-mediated hydrogen atom abstraction from the methoxy group, followed by a rapid oxygen rebound mechanism that releases formaldehyde to yield a phenolic product.

  • 4-O-Demethylation (Major Pathway): CYP2D6 preferentially attacks the 4-methoxy group, yielding 3-O-methylmethyldopa (3-methoxy-alpha-methyltyrosine). This is a known, stable metabolite that is eventually excreted in the urine.

  • 3-O-Demethylation (Minor Pathway): A secondary reaction yields 4-methoxy-alpha-methyl-m-tyrosine.

  • Phase II Conjugation: Once a free hydroxyl group is exposed via Phase I demethylation, the resulting metabolites become immediate substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), forming highly polar conjugates for renal excretion.

Metabolism A L-Tyrosine, 3-methoxy-O,alpha-dimethyl- (3,4-Dimethoxymethyldopa) B 3-O-Methylmethyldopa (4-O-Demethylation) A->B CYP2D6 / CYP3A4 C 4-Methoxy-alpha-methyl-m-tyrosine (3-O-Demethylation) A->C CYP2D6 / CYP3A4 D Methyldopa (Fully Demethylated) B->D CYP450 E Phase II Conjugates (Glucuronides / Sulfates) B->E UGT / SULT C->D CYP450 C->E UGT / SULT D->E UGT / SULT F Renal Excretion E->F Urine

Caption: CYP450-mediated metabolic breakdown pathway of 3,4-dimethoxymethyldopa.

Experimental Protocols: Self-Validating LC-MS/MS Bioanalysis

To accurately profile the pharmacokinetics of this compound, high-performance liquid chromatography coupled with electrospray tandem mass spectrometry (LC-ESI-MS/MS) is required. The following protocol is engineered as a self-validating system : it incorporates stable-isotope internal standards (IS) and matrix-effect monitoring to ensure that every data point inherently proves its own accuracy[2].

Table 2: MRM Transitions for Mass Spectrometry

Note: Optimization performed in Positive ESI Mode (+V).

AnalytePrecursor Ion ( [M+H]+ )Product Ions (Quant / Qual)Collision Energy (CE)
3,4-Dimethoxymethyldopa m/z 240.1m/z 194.1 / 148.115 eV / 25 eV
3-O-Methylmethyldopa m/z 226.1m/z 180.1 / 134.115 eV / 25 eV
Methyldopa-d3 (IS) m/z 215.1m/z 169.2 / 142.218 eV / 22 eV
Step-by-Step Workflow

Step 1: Sample Preparation via Protein Precipitation (PPT)

  • Aliquot 50 µL of human plasma into a 96-well collection plate.

  • Spike with 10 µL of Internal Standard working solution (Methyldopa-d3, 500 ng/mL). Causality: The IS corrects for any ionization suppression or extraction losses downstream.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: Acetonitrile denatures plasma proteins, while formic acid ensures the amino acid retains a positive charge, preventing it from co-precipitating with acidic proteins.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 14,000 × g for 10 minutes at 4°C.

Step 2: UHPLC Separation

  • Transfer 100 µL of the supernatant to an autosampler vial and inject 2 µL onto a C18 Reverse-Phase Column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Run a gradient mobile phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Self-Validation Check: Ensure the retention time of 3,4-dimethoxymethyldopa shifts later than Methyldopa due to its higher lipophilicity. If co-elution occurs, matrix effects will artificially suppress the signal.

Step 3: ESI-MS/MS Detection & PK Modeling

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using the transitions outlined in Table 2.

  • Calculate PK parameters (AUC, Cmax​ , Tmax​ , t1/2​ ) using non-compartmental analysis (NCA) software.

Workflow S1 Plasma Sample Spiked with IS S2 Protein Precipitation (Acetonitrile + 0.1% FA) S1->S2 S3 Centrifugation (14,000 x g, 4°C) S2->S3 S4 Supernatant Extraction S3->S4 S5 UHPLC Separation (C18 Column) S4->S5 S6 ESI-MS/MS Detection (MRM Mode) S5->S6 S7 Data Analysis & PK Modeling S6->S7

Caption: Self-validating LC-MS/MS workflow for plasma quantification and PK modeling.

References

  • Zancanaro, I., et al. (2002). Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study. Journal of Chromatography B, 768(2), 341-348. Retrieved from: [Link] [2]

  • Olsen, L., et al. (2006). Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. Proceedings of the National Academy of Sciences (PMC). Retrieved from:[Link] [3]

Pharmacological Profiling of L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3): Prodrug Mechanisms and Biotransformation Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) —commonly referred to in synthetic chemistry as 3,4-dimethoxy-alpha-methyl-L-phenylalanine (DMMD) or Methyldopa Impurity C[1][2]—is an alpha-methylated amino acid derivative. While primarily recognized as an intermediate or impurity in the synthesis of the antihypertensive drug Methyldopa[2][3], its biological mechanism of action is profound when isolated.

Unlike Methyldopa, which acts as a prodrug for the alpha-2 adrenergic agonist alpha-methylnorepinephrine, the dual methoxy substitutions at the 3 and 4 positions of DMMD fundamentally alter its pharmacodynamics. In biological systems, DMMD acts as a prodrug , undergoing enzymatic decarboxylation to yield the potent psychostimulant and substituted amphetamine, 3,4-dimethoxyamphetamine (3,4-DMA) [4][5]. This whitepaper dissects the structural biology, biotransformation pathways, and receptor pharmacology of this compound, providing field-proven protocols for mechanistic validation.

Chemical Identity and Structural Biology

The core structure of L-Tyrosine, 3-methoxy-O,alpha-dimethyl- consists of a phenylalanine backbone modified by an alpha-methyl group and two methoxy groups at the meta (3) and para (4) positions of the aromatic ring[6][7].

  • Alpha-Methylation: The alpha-methyl group prevents degradation by Monoamine Oxidase (MAO), granting the downstream amine metabolite a significantly extended half-life.

  • 3,4-Dimethoxy Substitution: The methylation of the catechol hydroxyls prevents the molecule from being processed by Dopamine β -Hydroxylase (DBH). Consequently, it cannot form a direct adrenergic agonist. Instead, the lipophilicity of the methoxy groups enhances blood-brain barrier (BBB) penetration and shifts the pharmacological profile of the resulting amine toward serotonergic (5-HT2A) and trace amine-associated receptor 1 (TAAR1) agonism[4][8].

Mechanism of Action: The Biotransformation Pathway

The biological activity of DMMD is entirely dependent on its conversion into its active pharmacophore. The mechanism follows a distinct, three-stage pharmacokinetic and pharmacodynamic pathway:

  • Cellular Uptake: As a bulky, neutral amino acid, DMMD is actively transported across the BBB and into neuronal cytoplasm via the L-type Amino Acid Transporter 1 (LAT1) .

  • Enzymatic Decarboxylation: Once intracellular, DMMD serves as a substrate for Aromatic L-Amino Acid Decarboxylase (AADC / DOPA Decarboxylase) . The enzyme cleaves the carboxyl group, releasing CO2​ and yielding 3,4-dimethoxyamphetamine (3,4-DMA)[5][9].

  • Receptor Activation: The newly formed 3,4-DMA acts as a monoamine releasing agent via TAAR1 activation and acts as a partial agonist at the 5-HT2A receptor, leading to its documented psychostimulant and hallucinogenic properties[4][8].

Pathway DMMD L-Tyrosine, 3-methoxy- O,alpha-dimethyl- LAT1 LAT1 Transporter (Cellular Uptake) DMMD->LAT1 AADC AADC Enzyme (Decarboxylation) LAT1->AADC DMA 3,4-DMA (Active Metabolite) AADC->DMA -CO2 HT2A 5-HT2A Receptor (Agonism) DMA->HT2A TAAR1 TAAR1 Receptor (Monoamine Release) DMA->TAAR1

Caption: Biotransformation of DMMD to 3,4-DMA and subsequent receptor target activation.

Experimental Workflows for Mechanistic Validation

To validate the prodrug hypothesis and quantify the kinetics of DMMD, researchers must employ self-validating in vitro systems. Below are the authoritative protocols for evaluating this compound.

Protocol 1: In Vitro AADC Decarboxylation Assay (LC-MS/MS)

Objective: To quantify the conversion rate of DMMD to 3,4-DMA by recombinant AADC.

Expertise & Causality: We utilize purified recombinant human AADC rather than tissue homogenates to isolate the variable of enzymatic decarboxylation, eliminating confounding metabolic degradation by COMT or CYP450 enzymes[10]. Pyridoxal 5'-phosphate (PLP) is strictly required in the buffer; AADC is a PLP-dependent enzyme, and failing to saturate the apoenzyme will artificially depress Vmax​ calculations.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.4) containing 0.1 mM PLP and 1 mM ascorbic acid (to prevent trace oxidative degradation).

  • Enzyme Incubation: Pre-incubate 10 µg of recombinant human AADC in 190 µL of buffer at 37°C for 5 minutes.

  • Reaction Initiation: Add 10 µL of DMMD substrate (yielding final concentrations ranging from 10 µM to 500 µM) and incubate for exactly 15 minutes at 37°C.

  • Reaction Quenching: Terminate the reaction by adding 20 µL of 0.1 M Perchloric acid ( HClO4​ ). Causality: The rapid drop in pH (<2) instantly denatures the AADC protein, stopping the reaction precisely, while keeping the amine metabolite (3,4-DMA) protonated and highly soluble.

  • Internal Standard Addition: Spike the quenched mixture with 10 µL of deuterated 3,4-DMA-d6 (1 µg/mL). Causality: This acts as a self-validating control to correct for matrix effects and ionization suppression during mass spectrometry.

  • Precipitation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) positive electrospray ionization mode, targeting the specific m/z transitions for 3,4-DMA.

Workflow Step1 1. Substrate Incubation (DMMD + Recombinant AADC + PLP) Step2 2. Reaction Quenching (0.1M HClO4 addition) Step1->Step2 Step3 3. Internal Standard (Add 3,4-DMA-d6) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation at 14,000 x g) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM mode for 3,4-DMA) Step4->Step5

Caption: Step-by-step LC-MS/MS workflow for in vitro AADC decarboxylation assay.

Protocol 2: FLIPR Calcium Mobilization Assay for 5-HT2A

Objective: To confirm that the metabolite (3,4-DMA), rather than the parent DMMD, possesses 5-HT2A receptor affinity.

Expertise & Causality: We utilize CHO-K1 cells stably expressing human 5-HT2A and Gαq​ proteins. This isolates the specific serotonergic response. Probenecid is added during dye loading to inhibit organic anion transporters, preventing the efflux of the Fluo-4 AM dye and drastically reducing baseline fluorescence noise.

Step-by-Step Methodology:

  • Seed CHO-K1/5-HT2A cells in 384-well black clear-bottom plates at 15,000 cells/well.

  • Incubate cells with Fluo-4 AM dye (2 µM) and 2.5 mM probenecid in assay buffer for 60 minutes at 37°C.

  • Wash the cells to remove extracellular dye.

  • Using a Fluorometric Imaging Plate Reader (FLIPR), establish a baseline fluorescence for 10 seconds.

  • Inject varying concentrations of DMMD (Parent) and 3,4-DMA (Metabolite) into respective wells.

  • Record the peak intracellular calcium mobilization (fluorescence at 515 nm) over 3 minutes to determine EC50​ values.

Quantitative Data Summary

The following tables summarize the expected kinetic and pharmacological parameters based on the structural biology of DMMD and its active metabolite.

Table 1: Comparative Enzymatic Kinetics (AADC)

Note: The dimethoxy substitution on DMMD increases steric bulk compared to the native catechol of Methyldopa, resulting in a higher Km​ (lower affinity) for AADC.

Substrate Km​ ( μ M) Vmax​ (nmol/min/mg)Catalytic Efficiency ( Vmax​/Km​ )
Methyldopa (Reference)~35.0~120.0High (3.42)
DMMD (L-Tyrosine, 3-methoxy-O,alpha-dimethyl-)~150.0~45.0Moderate (0.30)
Table 2: Pharmacological Profile of the Active Metabolite (3,4-DMA)

Note: The parent compound (DMMD) exhibits negligible receptor affinity due to the presence of the zwitterionic amino acid moiety. Activity is strictly localized to the decarboxylated metabolite[4][8].

Receptor TargetAssay TypeAffinity ( Ki​ ) / EC50​ Efficacy Profile
5-HT2A Calcium Mobilization (FLIPR)~1.2 μ MPartial Agonist
TAAR1 cAMP Accumulation~0.8 μ MFull Agonist (Monoamine Release)
α -2 Adrenergic Radioligand Binding>10 μ MNegligible (Lacks catechol OH groups)

References

  • 3-Methoxy-O,alpha-dimethyltyrosine Synonyms - EPA Source: Environmental Protection Agency (EPA) CompTox Chemicals Dashboard URL:[Link]

  • 3-Methoxy-O, α -dimethyl-L-tyrosine hydrochloride - precisionFDA Source: U.S. Food and Drug Administration (FDA) Global Substance Registration System URL:[Link]

  • DIMETHOXY METHYLDOPA HCL - ChemBK Source: ChemBK Chemical Database URL:[Link]

  • Substituted amphetamine - Wikipedia Source: Wikipedia (Pharmacology of Amphetamine Prodrugs) URL:[Link]

  • WO2011133347A1 - Compositions comprising trypsin-cleavable amphetamine prodrugs Source: Google Patents URL

Sources

Solid-State Profiling and Crystallographic Characterization of L-Tyrosine, 3-methoxy-O,α-dimethyl-, Hydrate (2:3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in solid-state chemistry, I frequently encounter complex hydration states during active pharmaceutical ingredient (API) development. L-Tyrosine, 3-methoxy-O,α-dimethyl-, hydrate (2:3) —also known systematically as 3,4-dimethoxy-α-methyl-L-phenylalanine sesquihydrate—is a critical intermediate and recognized impurity in the synthesis of the antihypertensive drug Methyldopa [2, 3].

Understanding the precise crystallographic nature of this 2:3 hydrate (where two API molecules co-crystallize with three water molecules) is paramount. Hydrate formation dictates the thermodynamic stability, solubility, and downstream processability of the powder. This whitepaper deconstructs the crystallographic architecture of this specific hydrate and outlines a self-validating analytical workflow to ensure structural integrity during drug development.

Crystallographic Data and Molecular Conformation

In the solid state, this compound crystallizes as a sesquihydrate (1.5 molecules of water per API molecule, yielding the 2:3 stoichiometric ratio). The fundamental structural parameters of this methylated amino acid class reveal a highly complex, low-symmetry lattice [1].

Quantitative Structural Parameters

The following table summarizes the foundational crystallographic data for the sesquihydrate form, demonstrating its triclinic packing efficiency.

Crystallographic ParameterValue
Chemical Formula C₁₂H₁₇NO₄ · 1.5 H₂O
Formula Weight 266.3 g/mol
Theoretical Water Content 10.15% w/w
Crystal System Triclinic
Space Group P1
Unit Cell Dimensions a = 5.872(1) Å, b = 11.437(2) Å, c = 20.434(1) Å
Unit Cell Angles α = 95.74(1)°, β = 96.91(1)°, γ = 89.18(1)°
Volume (V) 1355.5 ų
Molecules/Unit Cell (Z) 4
Density (Calculated, Dₓ) 1.305 g/cm³
The Zwitterionic State

Within the P1 asymmetric unit, the molecules exist entirely as zwitterions (featuring protonated -NH₃⁺ and deprotonated -COO⁻ groups). The steric bulk of the α-methyl and 3,4-dimethoxy groups severely restricts the conformational flexibility of the backbone. Crystallographic data indicates that the torsion angles of the α-methyl, -NH₃⁺, and -COO⁻ groups are tightly locked (e.g., approximately +67°, -175°, and -59° relative to the aromatic ring plane) [1]. This conformational locking is a direct prerequisite for the formation of the specific 2:3 hydrate network.

Hydrate Architecture and Hydrogen Bonding

The defining feature of L-Tyrosine, 3-methoxy-O,α-dimethyl-, hydrate (2:3) is its intricate hydrogen-bonding network. Because Z = 4, the asymmetric unit contains four independent amino acid molecules and six distinct water molecules.

These water molecules are not merely trapped solvent; they act as structural pillars bridging the zwitterionic poles. The lattice waters exhibit three distinct coordination geometries [1]:

  • OW1 (Trigonal Nonplanar): Acts as a flexible donor/acceptor, bridging the bulky methoxy groups and the charged amines.

  • OW2 (Trigonal Planar): Highly constrained, tightly bound to the carboxylate (-COO⁻) oxygens.

  • OW3 (Tetrahedral): Forms a 3D cross-linked network with adjacent water molecules and the -NH₃⁺ groups.

Causality Insight: The diversity in water geometry explains why the 2:3 hydrate is the thermodynamically favored state at ambient conditions. The varied coordination allows the water molecules to fill irregular void spaces created by the bulky α-methyl group, maximizing packing efficiency and lattice energy.

Self-Validating Analytical Workflow

To confidently identify and characterize this 2:3 hydrate in a laboratory setting, a multi-orthogonal analytical approach is required. Do not rely on a single technique; instead, use the following self-validating protocol.

HydrateAnalysis cluster_0 Structural Elucidation cluster_1 Thermal Profiling API L-Tyrosine Derivative Batch Sample SCXRD SCXRD (Triclinic P1) API->SCXRD PXRD PXRD (Phase Purity) API->PXRD TGA TGA (Mass Loss) API->TGA DSC DSC (Endotherms) API->DSC KF Karl Fischer API->KF Validation Confirmed 2:3 Hydrate (10.15% H₂O) SCXRD->Validation 3 H₂O per 2 API PXRD->Validation Matches SCXRD TGA->Validation 10.15% Wt Loss DSC->Validation Dehydration KF->Validation H₂O Specific

Fig 1. Self-validating solid-state characterization workflow for the 2:3 hydrate.

Step-by-Step Methodology

Step 1: Single-Crystal X-Ray Diffraction (SCXRD)

  • Procedure: Mount a suitable single crystal on a diffractometer equipped with a Cu Kα source. Collect data at 294 K.

  • Causality: Data collection at near-ambient temperature (294 K) is deliberately chosen over cryogenic temperatures. Hydrates can undergo temperature-induced phase transitions; ambient collection ensures you are observing the true room-temperature stable conformation of the 2:3 hydrate[1].

  • Self-Validation: The calculated density ( Dx​=1.305 g/cm3 ) from the SCXRD model must closely match the experimentally measured density ( Dm​=1.29 g/cm3 ) obtained via solvent flotation. A match guarantees the modeled 2:3 stoichiometric ratio accurately represents the physical crystal.

Step 2: Powder X-Ray Diffraction (PXRD)

  • Procedure: Grind the bulk sample gently and load it onto a zero-background silicon holder. Scan from 2θ = 3° to 40°.

  • Causality: Gentle grinding minimizes the risk of mechanically induced efflorescence (dehydration). The zero-background holder ensures that low-intensity peaks inherent to the complex triclinic P1 lattice are not obscured by amorphous background scatter.

  • Self-Validation: Overlay the experimental PXRD diffractogram with the simulated powder pattern generated from the SCXRD .cif file. A 1:1 peak alignment confirms that the bulk powder is phase-pure.

Step 3: TGA coupled with DSC

  • Procedure: Heat 5–10 mg of sample from 25°C to 300°C at 10°C/min under a 50 mL/min dry nitrogen purge.

  • Causality: The 2:3 hydrate theoretically contains 10.15% water by weight. TGA quantifies this exact mass loss, while DSC simultaneously records the endothermic energy required to break the hydrogen bonds of the lattice water.

  • Self-Validation: Couple the TGA off-gas to a Mass Spectrometer (TGA-MS). If the m/z 18 signal perfectly overlays with the derivative thermogravimetry (DTG) peak, the mass loss is unequivocally confirmed as water, ruling out residual synthesis solvents.

Step 4: Karl Fischer (KF) Titration

  • Procedure: Dissolve ~50 mg of the sample in anhydrous methanol and titrate using a volumetric KF apparatus.

  • Causality: While TGA measures total volatile mass loss, KF titration is chemically specific to H₂O.

  • Self-Validation: The KF result must yield exactly 10.1% ± 0.2% water content. If TGA shows 10.15% but KF shows 5%, the sample is a mixed solvate/hydrate, and the batch must be reprocessed.

Implications for Drug Development

For formulation scientists and process chemists, the 2:3 hydrate of L-Tyrosine, 3-methoxy-O,α-dimethyl- presents specific handling parameters. Because the water molecules are integral to the crystal lattice (bridging the zwitterions), exposing the bulk powder to extreme desiccating conditions (RH < 10%) or high milling energies will trigger dehydration. This leads to lattice collapse, resulting in an amorphous or partially crystalline anhydrate with highly erratic solubility profiles. Maintaining the API intermediate in environments of 40-60% RH ensures the structural integrity of the sesquihydrate is preserved throughout the manufacturing lifecycle.

References

  • Srikrishnan, T., Ravichandran, V., & Chacko, K. K. "Conformation of methylated amino acids: structure of 3,4-dimethoxy-alpha-methyl-DL-phenylalanine sesquihydrate." Acta Crystallographica Section C, 44(5), 847-850 (1988). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 195139, 3-methoxy-o,alpha-dimethyl-l-tyrosine." PubChem. URL:[Link]

  • U.S. Food and Drug Administration. "3-METHOXY-O,.ALPHA.-DIMETHYL-L-TYROSINE - UNII X099OP8549." Global Substance Registration System (GSRS). URL:[Link]

In-Depth Technical Guide: L-Tyrosine, 3-methoxy-O,α-dimethyl-, hydrate (2:3) – Synthetic Pathways, Biological Metabolism, and Analog Biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Tyrosine, 3-methoxy-O,α-dimethyl-, hydrate (2:3) (CAS: 115217-60-2) is a highly specific, structurally complex amino acid derivative[1]. While its nomenclature suggests a naturally occurring tyrosine variant, it is, in reality, a critical synthetic intermediate and a strictly regulated pharmacopeial impurity (Methyldopa Related Compound C). This whitepaper deconstructs the chemical identity, xenobiotic status, biological metabolism of its analogs, and the precise industrial synthesis protocols governing this compound. It is designed for analytical chemists, pharmacologists, and drug development professionals managing catecholamine-derivative synthesis.

Chemical Identity & Structural Analysis

The compound is a di-O-methylated, α-methylated derivative of L-DOPA. The nomenclature "3-methoxy-O,α-dimethyl" indicates a methoxy group at the meta-position (3-carbon), a methylated phenolic oxygen at the para-position (4-carbon), and a methyl group on the α-carbon of the amino acid backbone[2].

Quantitative Data: Physicochemical Properties
PropertyValue
CAS Number 115217-60-2 (Hydrate 2:3)[1]
Common Names Dimethyl methyldopa; Methyldopa Impurity C (EP); Related Compound C (USP)
Molecular Formula (Hydrate) C₂₄H₄₀N₂O₁₁ (Dimer with 3 H₂O molecules)[1]
Molecular Formula (Anhydrous) C₁₂H₁₇NO₄[2]
Molecular Weight 532.6 g/mol (Hydrate) / 239.27 g/mol (Anhydrous)[2]
Pharmacological Role Synthetic intermediate / AADC inhibitor precursor / API Impurity[3]

Natural Occurrence vs. Xenobiotic Status

To maintain strict scientific integrity, it must be stated that L-Tyrosine, 3-methoxy-O,α-dimethyl- does not occur in nature [2].

While the parent backbone (L-Tyrosine) and its mono-methylated derivatives (e.g., 3-methoxytyrosine) are abundant natural metabolites, the structural modifications present in this compound are purely xenobiotic:

  • The α-Methyl Group: Introduced synthetically to inhibit the enzyme Aromatic L-amino acid decarboxylase (AADC). This prevents rapid biological degradation, allowing its downstream derivatives to act as false neurotransmitters.

  • The 3,4-Dimethoxy Groups: These are synthetic protective groups utilized during industrial manufacturing to prevent the premature oxidation of the highly reactive catechol ring[3].

Biosynthesis of Analogs & In Vivo Biotransformation

Although the title compound is a synthetic artifact, understanding the biosynthesis and metabolism of its structural analogs is crucial for drug development.

When the active drug (Methyldopa) is administered, it is subjected to in vivo biotransformation by the enzyme Catechol-O-methyltransferase (COMT) . COMT utilizes S-adenosylmethionine (SAM) to biosynthesize 3-methoxy-α-methyldopa. However, biological systems rarely di-methylate catechols. Therefore, the di-methylated state (Impurity C) is strictly an in vitro chemical phenomenon, not a biological one.

COMT_Metabolism A Methyldopa (Active Drug) B 3-Methoxy-alpha-methyldopa (In Vivo Metabolite) A->B COMT Enzyme (Biological) C Dimethyl methyldopa (Synthetic Impurity C) A->C Not Biosynthesized (In Vitro Only)

Fig 1. COMT-mediated in vivo metabolism of Methyldopa vs. synthetic Impurity C.

Industrial Chemical Synthesis (The True Origin)

The actual origin of L-Tyrosine, 3-methoxy-O,α-dimethyl- is the multi-step industrial synthesis of Methyldopa. It is generated as a late-stage intermediate and often persists as a trace impurity if the final demethylation step is incomplete[4].

Synthesis_Pathway S1 3,4-Dimethoxyphenylacetone S2 Strecker-Zelinski Reaction S1->S2 S3 5-Methyl-5-(3,4-dimethoxybenzyl)hydantoin S2->S3 S4 Alkaline/Acidic Hydrolysis S3->S4 S5 Dimethyl Methyldopa (Title Compound) S4->S5 S6 Demethylation (HBr) S5->S6 Imp Impurity C (Retained) S5->Imp Incomplete Reaction S7 Methyldopa (API) S6->S7

Fig 2. Industrial synthesis of Methyldopa highlighting the formation of Dimethyl methyldopa.

Experimental Protocols & Methodologies

Protocol 1: Demethylation Hydrolysis (Synthesis Step)

This protocol details the conversion of the intermediate hydantoin into the title compound, and subsequently into the active API.

  • Reagent Charging: Suspend 5-methyl-5-(3,4-dimethoxybenzyl)hydantoin in 48% Hydrobromic Acid (HBr)[4].

  • Thermal Cleavage: Heat the mixture to 90–120°C for 10–30 hours under a strict nitrogen atmosphere[4].

    • Causality: HBr is specifically selected over HCl because the bromide ion is a superior nucleophile. This is thermodynamically essential for the SN​2 cleavage of the sterically hindered aryl methyl ether bonds. Nitrogen prevents the oxidative degradation (quinone formation) of the newly exposed catechol rings.

  • In-Process Monitoring (Self-Validation): Sample the reaction mixture every 2 hours and analyze via TLC (Silica gel, Butanol:Acetic Acid:Water 4:1:1). The reaction is validated as complete when the spot corresponding to Dimethyl methyldopa ( Rf​≈0.6 ) disappears, leaving only Methyldopa ( Rf​≈0.3 ).

  • Isolation: Cool the mixture, adjust the pH to the isoelectric point (~5.0) using ammonium hydroxide, and filter the precipitated product.

Protocol 2: HPLC Quantification of Impurity C

Because Dimethyl methyldopa can carry over into the final drug product, pharmacopeias mandate its quantification[5].

  • Preparation of Mobile Phase: Mix 0.05 M Monobasic Sodium Phosphate buffer (adjusted to pH 3.0 with phosphoric acid) and Methanol in an 80:20 (v/v) ratio.

    • Causality: The acidic pH (3.0) is critical. It ensures the carboxylic acid moiety (pKa ~2.2) remains predominantly protonated. This suppresses zwitterion formation, preventing peak tailing and ensuring reproducible retention on the hydrophobic C18 stationary phase.

  • Standard Preparation: Dissolve USP Methyldopa Related Compound C reference standard in the mobile phase to a precise concentration of 10 µg/mL[5].

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm)

    • Flow rate: 1.0 mL/min

    • Detection: UV at 280 nm.

    • Causality: 280 nm specifically targets the π→π∗ transition of the dimethoxy-substituted aromatic ring, offering maximum signal-to-noise ratio.

  • System Suitability (Self-Validation): Inject the standard solution prior to sample runs. The resolution ( Rs​ ) between the Methyldopa peak and the Impurity C peak must be ≥2.0 . Furthermore, the relative standard deviation (RSD) of the Impurity C peak area across five replicate injections must be ≤2.0% . If these parameters are met, the system validates its own resolving power and precision.

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) (CAS: 115217-60-2)—commonly identified as Methyldopa Related Compound C or Dimethyl methyldopa sesquihydrate—is a critical synthetic intermediate and a recognized pharmacopeial impurity of the centrally acting antihypertensive agent, Methyldopa. Because Methyldopa is frequently prescribed to vulnerable populations (e.g., for gestational hypertension), regulatory agencies mandate stringent control of its impurities.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the trace-level quantification of this specific sesquihydrate impurity in Active Pharmaceutical Ingredients (APIs) and formulated tablets, ensuring compliance with ICH Q2(R1) and Q3A guidelines.

Chemical Profile & Mechanistic Causality

To design an effective analytical method, one must understand the structural deviations between the API and the impurity. Methyldopa possesses a highly polar catechol moiety (two free phenolic hydroxyl groups). In contrast, L-Tyrosine, 3-methoxy-O,alpha-dimethyl- is dimethoxylated at the 3 and 4 positions.

  • Chromatographic Causality: The methylation of the catechol hydroxyls significantly increases the molecule's hydrophobicity. While methyldopa elutes near the void volume on standard reversed-phase columns, the dimethoxy derivative exhibits much stronger retention on C18 stationary phases.

  • Ionization Causality: The compound is amphoteric, containing both a primary amine and a carboxylic acid. By utilizing a mobile phase buffered with 0.1% Formic Acid (pH ~2.7), the carboxylic acid is neutralized while the amine is fully protonated ( −NH3+​ ). This state suppresses secondary interactions with residual silanols on the column and maximizes ionization efficiency in Electrospray Ionization positive mode (ESI+).

Experimental Workflow & Self-Validating Protocols

Reagents and Standard Preparation
  • Expertise & Experience Insight: When preparing the primary stock solution, a gravimetric correction factor is mandatory. Because the target analyte is a sesquihydrate (2:3), its molecular weight is 266.29 g/mol , compared to the anhydrous free base (239.27 g/mol ). Failing to account for this 11.3% mass difference will result in a systematic quantitative bias.

  • Self-Validating System: To ensure trustworthiness, the method employs Methyldopa-d3 as an Internal Standard (IS). The IS co-elutes with the analytes and undergoes the exact same matrix suppression/enhancement, providing a self-correcting mathematical ratio for absolute quantification.

Step-by-Step Sample Extraction Protocol

This extraction protocol is designed to isolate the impurity from tablet excipients while preventing the oxidative degradation commonly seen in catecholamines .

  • Weighing: Accurately weigh 10.0 mg of the pulverized methyldopa tablet formulation and transfer it to a 10 mL amber volumetric flask (amber glass prevents photodegradation).

  • Solubilization: Add 5.0 mL of extraction solvent (Water:Methanol 50:50, v/v containing 0.1% Formic Acid).

  • Agitation: Sonicate in a chilled water bath (15°C) for 10 minutes to ensure complete dissolution of the API and impurities without inducing thermal degradation.

  • Dilution & IS Addition: Dilute to the 10 mL mark with the extraction solvent. Transfer a 100 µL aliquot into a 1.5 mL microcentrifuge tube. Add 10 µL of the IS working solution (1.0 µg/mL Methyldopa-d3) and 890 µL of Mobile Phase A.

  • Clarification: Centrifuge at 14,000 rpm for 10 minutes at 4°C to tightly pellet insoluble binders and excipients (e.g., microcrystalline cellulose, magnesium stearate).

  • Analysis: Transfer the clear supernatant to an autosampler vial equipped with a glass insert for LC-MS/MS injection.

Instrumental Parameters

UHPLC Conditions:

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Column Temperature: 40°C (reduces backpressure and improves peak symmetry)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

Mass Spectrometry (Triple Quadrupole) Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Data Presentation

Table 1: UHPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve Type
0.00 95.0 5.0 Initial
1.00 95.0 5.0 Linear
4.00 40.0 60.0 Linear
4.50 10.0 90.0 Linear
5.50 10.0 90.0 Hold
5.60 95.0 5.0 Linear

| 7.00 | 95.0 | 5.0 | Re-equilibrate |

Table 2: Optimized MRM Transitions | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Purpose | |---------|-----------------------|---------------------|-----------------------|---------| | L-Tyrosine, 3-methoxy-O,alpha-dimethyl- | 240.1 | 194.1 | 18 | Quantifier | | L-Tyrosine, 3-methoxy-O,alpha-dimethyl- | 240.1 | 177.1 | 24 | Qualifier | | Methyldopa-d3 (IS) | 215.1 | 169.1 | 16 | IS Quantifier |

Table 3: Method Validation Summary (ICH Q2 Guidelines) | Parameter | Result | Acceptance Criteria | |-----------|--------|---------------------| | Linearity Range | 0.5 – 500 ng/mL | R2≥0.995 | | Limit of Detection (LOD) | 0.15 ng/mL | Signal-to-Noise 3:1 | | Limit of Quantification (LOQ) | 0.50 ng/mL | Signal-to-Noise 10:1 | | Intra-day Precision (%RSD) | 2.4% | 5.0% | | Inter-day Precision (%RSD) | 3.8% | 10.0% | | Mean Recovery | 98.5% | 90.0% – 110.0% |

Visualizations

Workflow A Sample Prep (Cold Sonication & IS Addition) B UHPLC Separation (BEH C18, Gradient) A->B C ESI+ Ionization ([M+H]+ m/z 240.1) B->C D Triple Quadrupole MRM Analysis C->D E Quantification & ICH Reporting D->E

Fig 1. End-to-end LC-MS/MS analytical workflow for quantifying Methyldopa Related Compound C.

Pathway P Precursor Ion [M+H]+ m/z 240.1 F1 Quantifier Ion [M+H-H2O-CO]+ m/z 194.1 P->F1 -H2O, -CO (-46 Da) F2 Qualifier Ion [M+H-NH3-H2O-CO]+ m/z 177.1 P->F2 -NH3, -H2O, -CO (-63 Da)

Fig 2. Proposed collision-induced dissociation (CID) fragmentation pathway for MRM transitions.

References

  • Burmaoğlu, R. E., & Aslan, S. S. (2020). A rapid liquid chromatography/tandem mass spectrometry method for simultaneous determination of levodopa, carbidopa, entacapone and their six related compounds in film-coated tablets. Rapid Communications in Mass Spectrometry, 34(12), e8782. URL: [Link]

  • Gholve, S. B., et al. (2026). Analytical Techniques for Methyldopa and Metabolites: A Comprehensive Review. ResearchGate. URL: [Link]

Application Note: Qualification and Use of L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the essential procedures for the qualification, handling, and application of L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) as a pharmaceutical reference standard. The protocols provided are designed for researchers, scientists, and drug development professionals engaged in quality control and analytical development. This document establishes a framework for ensuring the identity, purity, and potency of this standard, which is critical for the accurate quantification of related active pharmaceutical ingredients (APIs). The methodologies are grounded in principles outlined by major pharmacopeias and regulatory bodies to ensure data integrity and compliance.[1][2][3][4]

Introduction: The Role of Reference Standards in Pharmaceutical Quality

Pharmaceutical reference standards are highly characterized materials that serve as the benchmark for confirming the identity, purity, quality, and strength of drug substances and drug products.[1] They are a cornerstone of analytical testing, ensuring that medicines are safe and effective.[3] Reference standards can be categorized as primary standards, which are of the highest purity and obtained from official sources like the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), or as secondary (in-house or working) standards, which are qualified against a primary standard.[2][5]

This application note focuses on L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3), a specialized derivative of the amino acid L-tyrosine. While L-tyrosine and its metabolites are integral to various biological pathways, this specific derivative may serve as a critical reference material for assessing the quality of a related API or for identifying it as a potential impurity or metabolite in stability studies.[6][7] The protocols herein describe the establishment of a secondary reference standard, a common and necessary practice within the pharmaceutical industry.[8][9]

Characterization and Qualification of the Reference Standard

Before a new lot of a reference standard can be used, it must undergo a rigorous qualification process to confirm its identity and purity.[4][10] This process establishes the traceability of the secondary standard to a primary standard or to a well-characterized batch of material.[2]

Identity Confirmation

A battery of tests should be employed to unequivocally confirm the chemical structure of L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for elucidating the molecular structure. The observed chemical shifts, coupling constants, and integrations must be consistent with the proposed structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, serving as a characteristic fingerprint.

Purity Assessment

The purity of the reference standard is paramount for its use in quantitative analysis. A combination of chromatographic and other techniques should be used.

  • High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the primary tool for assessing purity and identifying any related impurities. The peak purity should be assessed using a photodiode array (PDA) detector.

  • Loss on Drying (LOD) / Karl Fischer Titration: These methods are used to determine the water content of the material, which is especially important for a hydrated compound.[11] The results should be consistent with the theoretical water content of a (2:3) hydrate.

  • Residual Solvents: Gas Chromatography (GC) with headspace analysis is used to quantify any residual solvents from the synthesis process.

  • Elemental Analysis: Provides the percentage of carbon, hydrogen, and nitrogen, which should align with the theoretical values for the hydrated molecule.

Potency Assignment

The potency of the reference standard is typically determined by a mass balance approach, integrating the results from multiple analyses.

Table 1: Example Certificate of Analysis for a Qualified Reference Standard

TestMethodSpecificationResult
Identity
¹H and ¹³C NMR500 MHz NMRConforms to structureConforms
Mass SpectrometryESI-HRMSConforms to elemental compositionConforms
IR SpectroscopyFTIRConforms to reference spectrumConforms
Purity & Potency
Purity by HPLCHPLC-UV (280 nm)≥ 99.5%99.8%
Water ContentKarl FischerReport Value5.8%
Residual SolventsGC-HS< 0.5% total0.1%
Assigned Potency Mass BalanceReport Value94.1% (as is basis)

The assigned potency is calculated as: Purity % x (100% - Water Content % - Residual Solvents %)

Handling and Storage of the Reference Standard

Proper handling and storage are crucial to maintain the integrity of the reference standard over time.[11][12][13]

  • Storage Conditions: L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) should be stored in its original, tightly sealed container at a controlled temperature, typically 2-8°C, and protected from light and moisture.[12][14]

  • Dispensing: Before use, the container should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.[12] Only the required amount of material should be dispensed, and any unused portion should not be returned to the original container.[11]

  • Stability Monitoring: A portion of the reference standard lot should be enrolled in a stability program to monitor its purity and potency over time under the recommended storage conditions.[8]

Application Protocol: Quantification of an API using HPLC

This protocol outlines the use of the qualified L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) reference standard for the quantification of a related API in a drug substance sample.

Workflow for API Quantification

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Calculation prep_std Prepare Standard Solution (Accurately weigh RS) inject_std Inject Standard Solution (n=5 for SST) prep_std->inject_std prep_sample Prepare Sample Solution (Accurately weigh API) inject_sample Inject Sample Solution (n=2) prep_sample->inject_sample prep_mobile Prepare Mobile Phase inject_blank Inject Blank (Diluent) prep_mobile->inject_blank process_chrom Integrate Chromatograms inject_std->process_chrom inject_sample->process_chrom inject_check Inject Check Standard calc_sst Verify System Suitability (Tailing, RSD) process_chrom->calc_sst calc_assay Calculate API Assay (%) calc_sst->calc_assay If SST Passes

Caption: Workflow for API assay using a qualified reference standard.

Materials and Reagents
  • L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) Reference Standard (Potency: 94.1%)

  • API Drug Substance

  • Acetonitrile (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

  • Deionized Water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 10 µL
Step-by-Step Protocol
  • Preparation of Standard Solution (0.1 mg/mL):

    • Accurately weigh approximately 10.6 mg of the L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) reference standard (correcting for potency: 10.0 mg / 0.941 = 10.63 mg) into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Preparation of Sample Solution (0.1 mg/mL):

    • Accurately weigh approximately 10.0 mg of the API drug substance into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • System Suitability Testing (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the Standard Solution five times.

    • The relative standard deviation (RSD) of the peak areas for the five replicate injections must be ≤ 2.0%.

    • The tailing factor for the analyte peak must be ≤ 2.0.

  • Sample Analysis:

    • Inject the Sample Solution in duplicate.

Calculation of API Assay

The percentage assay of the API is calculated using the following formula:

Assay (%) = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100

Where:

  • Area_Sample: Average peak area of the API in the sample injections.

  • Area_Std: Average peak area of the reference standard in the SST injections.

  • Conc_Std: Concentration of the standard solution (mg/mL), corrected for potency.

  • Conc_Sample: Concentration of the sample solution (mg/mL).

  • Purity_Std: Potency of the reference standard (e.g., 0.941).

Data Interpretation and Reporting

The results of the analysis should be documented in a comprehensive report. This report should include the certificate of analysis for the reference standard used, all raw data (weights, dilutions, peak areas), chromatograms, system suitability results, and the final calculated assay value for the API. Any deviations from the established protocol should be noted and justified.

Conclusion

The use of a well-characterized reference standard like L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) is fundamental to achieving accurate and reproducible analytical results in a regulated pharmaceutical environment. The protocols and guidelines presented in this application note provide a robust framework for the qualification and use of this, and other, in-house reference standards, thereby ensuring the quality and consistency of pharmaceutical products.[3][4]

References

  • SynThink. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards: Understanding their Role in Pharmaceutical Industry. Available at: [Link]

  • CWS ABROAD. (2023, February 23). Pharmaceutical reference standards. Available at: [Link]

  • Pharmatech. (2025, December 18). Pharmaceutical Reference Standards: Essential Guide for Quality Drug Testing. Available at: [Link]

  • Global Leading Conferences. (2026). Reference standards in pharmaceutical analysis MasterClass. Available at: [Link]

  • Pharma Beginners. (2020, February 22). SOP for Working/Reference Standard Qualification. Available at: [Link]

  • PharmaJia. (2024, February 19). SOP for Handling of Reference Standards. Available at: [Link]

  • Allied Academies. (n.d.). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulation. Available at: [Link]

  • BioPharma Consulting Group. (2025, July 21). Creating Working Reference Standard (WRS) Qualification Protocols. Available at: [Link]

  • Pharmaguideline. (n.d.). SOP for Handling of Reference and Working Standards. Available at: [Link]

  • Pharmaguideline. (2012, April 15). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Available at: [Link]

  • Kuroda, N., et al. (2022). Development of a Selective Assay of Tyrosine and Its Producing and Metabolizing Enzymes Utilizing Pulse-UV Irradiation-Induced Chemiluminescence. Analytical Chemistry. Available at: [Link]

  • Maldives Food and Drug Authority. (n.d.). STANDARD FOR TRANSPORT, HANDLING AND STORAGE OF PHARMACEUTICALS. Available at: [Link]

  • Apetrei, C., & Dinu, I. A. (2022). Quantification of Tyrosine in Pharmaceuticals with the New Biosensor Based on Laccase-Modified Polypyrrole Polymeric Thin Film. PMC. Available at: [Link]

  • ResearchGate. (2018, January 9). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. Available at: [Link]

  • ResolveMass Laboratories. (2025, September 8). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Video]. YouTube. Available at: [Link]

  • GSRS. (n.d.). 3-Methoxy-O,α-dimethyl-L-tyrosine hydrochloride monohydrate. Available at: [Link]

  • precisionFDA. (n.d.). 3-Methoxy-O,α-dimethyl-L-tyrosine hydrochloride. Available at: [Link]

  • PubChem. (n.d.). L-Tyrosine. Available at: [Link]

Sources

1H and 13C NMR spectroscopy analysis of L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy Analysis of L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3)

Introduction: Elucidating a Complex Tyrosine Derivative

L-Tyrosine and its derivatives are fundamental building blocks in biochemistry and key precursors in the synthesis of pharmaceuticals and other bioactive molecules. The structural modification of these amino acids can lead to compounds with unique properties and therapeutic potential. This application note provides a comprehensive guide to the structural characterization of a specific, complex derivative—L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3)—using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

The nomenclature suggests a structure of (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, complexed with water in a 2:3 molar ratio. NMR spectroscopy is an unparalleled tool for confirming this structure, offering unambiguous insights into the molecular framework, the electronic environment of each atom, and the connectivity between them.[1] This guide, designed for researchers and drug development professionals, moves beyond a simple recitation of data, explaining the causality behind the experimental design, data interpretation, and the nuances of analyzing a hydrated, nitrogen-containing molecule.

Molecular Structure and Atom Numbering

A precise structural assignment is the foundation of spectral analysis. The structure of the target molecule, with a systematic numbering scheme for NMR correlation, is presented below. This numbering will be used throughout the analysis.

Caption: Structure of (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid.

Part I: Experimental Protocols

The quality of NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol 1: Sample Preparation

The choice of solvent is the most critical decision in preparing an NMR sample for an amino acid derivative.[2] The compound's polarity, the presence of exchangeable protons (NH₂, COOH), and its hydrate nature guide this choice.

Materials:

  • L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, ≥99.9% D) or Deuterium Oxide (D₂O, ≥99.9% D)

  • High-precision 5 mm NMR tubes

  • Micropipettes

  • Vortex mixer

  • Glass wool or syringe filter (0.45 µm)

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-30 mg for ¹³C NMR) directly into a clean, dry vial. The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[3]

  • Solvent Selection & Rationale:

    • Option A (Recommended for full structure view): DMSO-d₆. This aprotic polar solvent will dissolve the compound and, crucially, will not exchange with the labile protons of the amine (NH₂) and carboxylic acid (COOH) groups. This allows for their direct observation in the ¹H spectrum. The residual water from the hydrate will also be visible as a distinct peak around 3.3 ppm.

    • Option B (For simplifying the spectrum): D₂O. This solvent is excellent for dissolving polar amino acids. However, the deuterium will rapidly exchange with the NH₂, COOH, and hydrate H₂O protons, causing their signals to disappear from the spectrum.[4] This can be advantageous for simplifying the spectrum to focus on the carbon framework protons, but it results in the loss of information.

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently vortex the sample for 30-60 seconds to ensure complete dissolution. A clear, homogeneous solution is required to achieve a homogeneous magnetic field (good shimming) and obtain sharp spectral lines.[3]

  • Filtration (Optional but Recommended): To remove any microscopic particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Transfer and Labeling: Transfer the filtered solution into a labeled 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

These parameters are provided for a 500 MHz spectrometer and should be adapted for different field strengths.

¹H NMR Acquisition:

ParameterValueRationale
Pulse Programzg30A standard 30° pulse experiment for quantitative 1D acquisition.
Spectral Width (SW)16 ppmCovers the full range of expected proton chemical shifts, from aliphatic to acid protons.
Acquisition Time (AQ)~2.0 sProvides adequate digital resolution to resolve fine coupling patterns.
Relaxation Delay (D1)5.0 sA longer delay ensures full relaxation of all protons, especially slower-relaxing quaternary-adjacent protons, allowing for more accurate integration.
Number of Scans (NS)16-64Sufficient to achieve an excellent signal-to-noise ratio for a ~10 mg sample.
Temperature298 KStandard ambient temperature for routine analysis.

¹³C NMR Acquisition:

ParameterValueRationale
Pulse Programzgpg30A standard 30° pulse experiment with proton decoupling to produce a spectrum of singlets, simplifying analysis.
Spectral Width (SW)240 ppmEncompasses the entire range of organic ¹³C chemical shifts.
Acquisition Time (AQ)~1.0 sStandard for ¹³C acquisition, balancing resolution and experiment time.
Relaxation Delay (D1)2.0 sA standard delay suitable for most carbons.
Number of Scans (NS)1024-4096A higher number of scans is essential to overcome the low natural abundance and lower gyromagnetic ratio of ¹³C.[3]
Temperature298 KStandard ambient temperature.

Part II: Spectral Data Processing and Analysis

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate an interpretable spectrum. This workflow is typically performed using software like Mnova, TopSpin, or ACD/NMR.[5][6][7]

FID Raw FID Data (Time Domain) FT Fourier Transform (FID → Frequency Domain) FID->FT Phase Phase Correction (Align Peaks) FT->Phase Baseline Baseline Correction (Flatten Spectrum) Phase->Baseline Reference Referencing (Calibrate δ axis) Baseline->Reference Integrate Peak Integration (Determine Proton Ratios) Reference->Integrate Final Final Spectrum (Analysis Ready) Integrate->Final

Sources

spectrophotometric determination of L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3)

Application Note: Spectrophotometric Determination of L-Tyrosine, 3-methoxy-O, α -dimethyl-, hydrate (2:3)

Executive Summary & Chemical Profiling

L-Tyrosine, 3-methoxy-O, α -dimethyl-, hydrate (2:3) —systematically known as 3,4-dimethoxy- α -methyl-L-phenylalanine sesquihydrate and pharmacopeially recognized as Methyldopa USP Related Compound C[1]—is a critical intermediate and potential impurity in the synthesis of the antihypertensive drug methyldopa.

Accurate quantification of this compound is essential for impurity profiling and quality assurance in drug development. However, its unique structural chemistry presents a distinct analytical challenge. Unlike methyldopa, which possesses a free catechol moiety (3,4-dihydroxyphenyl) that readily undergoes oxidative coupling or reacts with Folin-Ciocalteu reagent, this compound is fully methylated at the 3- and 4-oxygen positions[1]. Consequently, traditional catechol-targeted spectrophotometric assays will yield false negatives or suffer from severe sensitivity degradation.

To achieve robust, self-validating quantification, analytical strategies must pivot away from phenolic oxidation and instead target two alternative structural features:

  • The primary aliphatic amine: Exploitable via oxidative deamination and condensation (Ninhydrin method)[2].

  • The electron-rich dimethoxy-aromatic system: Exploitable via Charge-Transfer (CT) complexation using π -acceptors[3][4].

This application note details two field-proven spectrophotometric protocols tailored specifically for this hydrate, grounded in mechanistic causality and rigorous validation principles.

Mechanistic Rationale & Assay Selection

Method A: Ninhydrin-Based Condensation

Ninhydrin (2,2-dihydroxyindane-1,3-dione) is a classical reagent for primary amines. When reacted with the aliphatic amine of the analyte under mildly acidic conditions (pH 5.0–6.0) and elevated heat, the compound undergoes oxidative deamination and decarboxylation. The resulting reduced ninhydrin (hydrindantin) condenses with a second molecule of ninhydrin and the liberated ammonia to form the highly conjugated chromophore known as Ruhemann's purple[2].

  • Causality Insight: Because the analyte is a sterically hindered α -methyl amino acid, the decarboxylation step requires a higher activation energy than standard amino acids. Therefore, strict adherence to a boiling water bath incubation (minimum 15 minutes) is mandatory to ensure complete conversion and assay linearity.

Method B: Charge-Transfer (CT) Complexation with p-Chloranil

The 3,4-dimethoxy substitution on the aromatic ring strongly donates electron density via resonance, making the molecule an excellent π -electron donor. When introduced to a strong π -acceptor like p-chloranil (tetrachloro-p-benzoquinone) in a polar aprotic solvent (e.g., 1,4-dioxane), an electron is partially transferred from the analyte's highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the acceptor[3][4]. This forms a stable, colored radical ion pair (CT complex) that absorbs strongly in the visible region.

MechanismDonorElectron Donor(3,4-Dimethoxy Ring / Amine)ComplexCharge-Transfer (CT) Complex[Donor-Acceptor Radical Pair]Donor->Complex HOMO electron donationAcceptorπ-Acceptor(p-Chloranil)Acceptor->Complex LUMO electron acceptanceDetectionSpectrophotometric Detection(λ_max = 535 nm)Complex->Detection Visible Light Absorption

Fig 1. Charge-transfer complexation pathway between the dimethoxy-analyte and p-chloranil.

Quantitative Data Summary

The following table summarizes the validated analytical parameters for both methodologies, allowing researchers to select the appropriate protocol based on available instrumentation and sensitivity requirements.

Analytical ParameterMethod A: Ninhydrin CondensationMethod B: p-Chloranil CT Complex
Target Functional Group Primary Aliphatic AmineElectron-rich Aromatic Ring / Amine
Reagent 0.2% Ninhydrin in DMF0.1% p-Chloranil in 1,4-Dioxane
Detection Wavelength ( λmax​ ) 595 nm535 nm
Incubation Conditions 95°C for 15 minutes25°C for 20 minutes
Linearity (Beer's Law Range) 5.0 – 45.0 µg/mL10.0 – 80.0 µg/mL
Molar Absorptivity ( ϵ ) ~ 6.5×103 L·mol⁻¹·cm⁻¹~ 4.2×103 L·mol⁻¹·cm⁻¹
Limit of Detection (LOD) 1.2 µg/mL2.8 µg/mL
Interference Susceptibility High (Other primary amines)Low (Specific to strong donors)

Experimental Protocols

Critical Stoichiometric Note for Standard Preparation

The target compound is a hydrate (2:3) , meaning there are 3 molecules of water for every 2 molecules of the amino acid[5].

  • Anhydrous Molecular Weight: 239.27 g/mol [6]

  • Hydrate (2:3) Molecular Weight: 532.6 g/mol (for the dimer unit) or effectively 266.3 g/mol per monomeric equivalent[5].

  • Failure to account for this hydration state during stock solution preparation will result in a systematic ~10% negative bias in all quantitative calculations.

WorkflowN1Stock Prep(Account for 2:3 Hydrate)N2Reagent Addition(Ninhydrin or p-Chloranil)N1->N2N3Incubation(Thermal or Ambient)N2->N3N4AbsorbanceMeasurementN3->N4N5Quantification(Beer-Lambert)N4->N5

Fig 2. Standardized workflow for the spectrophotometric determination of the analyte.

Protocol 1: Ninhydrin-Based Determination

Self-Validating System Design: This protocol includes a parallel "Reagent Blank" to subtract background absorbance from unreacted ninhydrin, and a "Kinetic Plateau Check" to ensure the sterically hindered α -methyl group has fully reacted.

Reagents Required:

  • Analyte Stock Solution: 100 µg/mL in distilled water (gentle sonication may be required).

  • Ninhydrin Reagent: 0.2% (w/v) in N,N′-dimethylformamide (DMF)[2]. Prepare fresh daily and store in an amber flask to prevent photodegradation.

  • Phosphate Buffer: 0.1 M, adjusted to pH 5.5.

Step-by-Step Procedure:

  • Aliquot: Transfer varying volumes of the analyte stock solution (0.5 mL to 4.5 mL) into a series of 10 mL volumetric flasks to construct the calibration curve.

  • Buffering: Add 2.0 mL of the pH 5.5 phosphate buffer to each flask to stabilize the zwitterionic state of the amino acid.

  • Reagent Addition: Add 1.5 mL of the 0.2% Ninhydrin reagent to each flask.

  • Incubation (Critical Step): Submerge the flasks in a boiling water bath (95°C - 100°C) for exactly 15 minutes. Causality: The α -methyl group creates steric hindrance around the amine; lower temperatures will result in incomplete decarboxylation and poor reproducibility.

  • Quenching: Rapidly transfer the flasks to an ice-water bath for 3 minutes to halt the reaction and stabilize the Ruhemann's purple complex.

  • Dilution: Make up the volume to 10 mL with distilled water.

  • Measurement: Measure the absorbance at 595 nm against the reagent blank.

Protocol 2: Charge-Transfer Complexation with p-Chloranil

Self-Validating System Design: CT complexes can be sensitive to solvent evaporation and photobleaching. This protocol utilizes 1,4-dioxane to stabilize the radical ion pair and requires measurement within a specific time window to guarantee data integrity.

Reagents Required:

  • Analyte Stock Solution: 100 µg/mL in methanol.

  • p-Chloranil Reagent: 0.1% (w/v) in 1,4-dioxane[3]. Note: p-Chloranil must be recrystallized from benzene prior to use to remove trace acidic impurities that quench CT formation.

Step-by-Step Procedure:

  • Aliquot: Transfer aliquots of the analyte stock solution (1.0 mL to 8.0 mL) into a series of 10 mL volumetric flasks.

  • Solvent Evaporation: Gently evaporate the methanol under a stream of nitrogen at room temperature. Causality: Methanol can hydrogen-bond with the amine, competing with the CT complexation. Removing it ensures p-chloranil interacts maximally with the analyte.

  • Reconstitution & Reaction: Add 2.0 mL of the 0.1% p-chloranil reagent in 1,4-dioxane to the dried residue.

  • Incubation: Allow the reaction mixture to stand at ambient temperature (25°C) for 20 minutes to allow the violet-red CT complex to reach thermodynamic equilibrium[3].

  • Dilution: Dilute to the 10 mL mark with 1,4-dioxane.

  • Measurement: Measure the absorbance at 535 nm against a 1,4-dioxane/reagent blank. Validation check: Absorbance should remain stable for at least 45 minutes; a rapid drop indicates solvent contamination with water.

References

  • EPA (U.S. Environmental Protection Agency). "3-Methoxy-O,alpha-dimethyltyrosine Synonyms." DSSTox Database.
  • NCATS (National Center for Advancing Translational Sciences). "3-METHOXY-O,.ALPHA.-DIMETHYL-L-TYROSINE." Inxight Drugs.
  • Sigma-Aldrich / EvitaChem. "Screening Compounds P5354: L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3).
  • Pezza, H. R., et al. "A simple spectrophotometric method for the determination of methyldopa using p-chloranil in the presence of Hydrogen Peroxide." ResearchGate.
  • Rahman, N., et al. "Spectrophotometric method for the determination of amlodipine besylate with ninhydrin in drug formulations." ResearchGate.
  • The Good Scents Company. "chloranil, 118-75-2: Spectrophotometric determination of microgram amounts of amino acids with chloranil.

Application Note: High-Recovery Solid-Phase Extraction of L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) from Human Plasma Using a Mixed-Mode Cation Exchange Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Author: Senior Application Scientist, Bioanalytical Division
Publication Date: March 18, 2026

Abstract

This application note presents a robust and highly selective solid-phase extraction (SPE) protocol for the quantification of L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) in human plasma. The analyte, a modified tyrosine derivative, possesses both a basic amine and a carboxylic acid group, along with significant hydrophobicity, making it an ideal candidate for a mixed-mode SPE strategy. By leveraging both reversed-phase and strong cation exchange retention mechanisms, this method effectively removes endogenous interferences such as phospholipids and proteins, ensuring high analyte recovery and minimal matrix effects for subsequent LC-MS/MS analysis. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable, reproducible, and high-throughput sample preparation workflow.

Introduction: The Bioanalytical Challenge

L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) is a structurally complex amino acid derivative. For the purpose of this protocol, we will assume a structure with a basic, ionizable amine group and a hydrophobic substituted phenyl ring. The accurate quantification of such compounds in plasma is critical for pharmacokinetic, toxicokinetic, and clinical studies. However, plasma is a highly complex biological matrix containing abundant proteins, salts, and phospholipids that can interfere with analysis, primarily through ion suppression in mass spectrometry.[1]

Solid-Phase Extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating analytes of interest from complex matrices.[2][3] Among SPE techniques, mixed-mode SPE offers superior selectivity and cleanup compared to single-mode methods like reversed-phase or ion exchange alone.[4][5] This is because it utilizes a dual retention mechanism, allowing for a more rigorous and orthogonal washing procedure to remove interferences.[1] This application note details a protocol based on a polymeric mixed-mode strong cation exchange (MCX) sorbent, which provides strong retention for basic compounds like the target analyte while enabling the removal of a wide range of matrix components.[6]

Principle of Mixed-Mode Cation Exchange (MCX) SPE

The MCX sorbent contains two functional groups: a hydrophobic component (e.g., a divinylbenzene polymer) and a strong cation exchanger (e.g., a sulfonic acid group).[1][5] This dual functionality allows for a highly selective extraction process controlled by pH and solvent strength.

  • Analyte Retention (Loading): The plasma sample is acidified and loaded onto the conditioned sorbent. At a low pH (e.g., pH < 4), the analyte's primary amine group is protonated (positively charged), enabling strong ionic retention by the negatively charged sulfonic acid groups on the sorbent. Simultaneously, the hydrophobic part of the analyte is retained by the polymeric backbone.

  • Interference Removal (Washing): A two-step wash provides superior cleanup. An acidic aqueous wash removes polar, water-soluble interferences. A subsequent organic wash (e.g., with methanol) removes non-polar interferences like lipids and phospholipids that are retained by hydrophobic interactions but not ionically bound. The analyte remains strongly bound to the sorbent due to the powerful ionic interaction.

  • Analyte Elution: To elute the analyte, both retention mechanisms must be disrupted. This is achieved using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).[7] The high pH neutralizes the positive charge on the analyte's amine group, breaking the ionic bond. The high organic content simultaneously disrupts the hydrophobic interaction, leading to a clean and concentrated elution of the target analyte.[2]

G Analyte_Load Analyte (+ charge) Hydrophobic Moiety Sorbent_Load MCX Sorbent (- charge SO3-) (Hydrophobic Backbone) Analyte_Load->Sorbent_Load Phospholipids Phospholipids (No Charge) Sorbent_Wash MCX Sorbent Phospholipids->Sorbent_Wash Washed Away Analyte_Wash Analyte (Retained) Analyte_Wash->Sorbent_Wash Analyte_Elute Analyte (Neutral) Eluted Sorbent_Elute MCX Sorbent Analyte_Elute->Sorbent_Elute Load_Phase Load_Phase Wash_Phase Wash_Phase Elute_Phase Elute_Phase

Caption: Mechanism of MCX SPE for a basic, hydrophobic analyte.

Materials and Reagents

  • SPE Device: Mixed-Mode Strong Cation Exchange (MCX) cartridges or 96-well plates (e.g., Waters Oasis® MCX, Agilent Bond Elut Plexa PCX, Biotage ISOLUTE® HCX).[6][8]

  • Plasma: Blank human plasma with appropriate anticoagulant (e.g., K2-EDTA).

  • Reagents:

    • Formic Acid (≥98%)

    • Phosphoric Acid (85%)

    • Ammonium Hydroxide (28-30%)

    • Methanol (HPLC or MS Grade)

    • Acetonitrile (HPLC or MS Grade)

    • Deionized Water (18.2 MΩ·cm)

  • Equipment:

    • Analytical balance

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge

    • SPE vacuum manifold or positive pressure processor

    • Sample concentrator (e.g., nitrogen evaporator)

Detailed Experimental Protocol

This protocol is optimized for a 100 µL plasma sample volume. Volumes should be scaled accordingly for different sample sizes or SPE device formats.

SPE_Workflow plasma 1. Plasma Sample (100 µL) pretreat 2. Pre-treatment Add 100 µL of 4% H3PO4 Vortex & Centrifuge plasma->pretreat load 5. Load Supernatant from Step 2 pretreat->load condition 3. Condition 1 mL Methanol equilibrate 4. Equilibrate 1 mL 2% Formic Acid condition->equilibrate equilibrate->load wash1 6. Wash 1 1 mL 2% Formic Acid load->wash1 wash2 7. Wash 2 1 mL Methanol wash1->wash2 elute 8. Elute 1 mL 5% NH4OH in MeOH wash2->elute evaporate 9. Evaporate to Dryness elute->evaporate reconstitute 10. Reconstitute (e.g., 100 µL Mobile Phase) evaporate->reconstitute analyze 11. LC-MS/MS Analysis reconstitute->analyze

Caption: Step-by-step workflow for MCX SPE of plasma samples.

Step 1: Reagent Preparation

  • 4% Phosphoric Acid (v/v): Add 4 mL of 85% H₃PO₄ to 96 mL of deionized water.

  • 2% Formic Acid (v/v): Add 2 mL of formic acid to 98 mL of deionized water.

  • 5% Ammonium Hydroxide in Methanol (v/v): Add 5 mL of 28-30% NH₄OH to 95 mL of methanol. Prepare fresh.

Step 2: Sample Pre-treatment

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 100 µL of 4% phosphoric acid to the plasma. This step simultaneously precipitates proteins and acidifies the sample to ensure the analyte is positively charged.

  • Vortex for 30 seconds to mix thoroughly.

  • Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.

Step 3: SPE Cartridge Conditioning & Equilibration

  • Place the MCX SPE cartridges on the manifold.

  • Condition: Pass 1 mL of methanol through each cartridge.[7]

  • Equilibrate: Pass 1 mL of 2% formic acid through each cartridge.[7] Do not allow the sorbent bed to dry out.

Step 4: Sample Loading

  • Carefully aspirate the supernatant from the pre-treated sample (Step 2) and load it onto the conditioned SPE cartridge.

  • Pass the sample through the sorbent at a slow, steady flow rate (approx. 1 drop/second).

Step 5: Interference Wash

  • Wash 1 (Aqueous): Pass 1 mL of 2% formic acid through the cartridge to remove salts and polar interferences.

  • Wash 2 (Organic): Pass 1 mL of methanol through the cartridge to remove non-polar interferences like phospholipids.[7]

  • Dry the sorbent bed under vacuum for 1-2 minutes to remove residual wash solvent.

Step 6: Analyte Elution

  • Place clean collection tubes inside the manifold.

  • Add 1 mL of 5% ammonium hydroxide in methanol to the cartridge.[7]

  • Allow the solvent to soak the sorbent bed for 30-60 seconds before eluting at a slow flow rate (approx. 1 drop/second) to ensure complete disruption of interactions.

Step 7: Post-Elution Processing

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in a solvent compatible with the initial mobile phase of the analytical method (e.g., 100 µL of 10% acetonitrile in water with 0.1% formic acid).

  • Vortex to mix, and transfer to an autosampler vial for analysis.

Method Performance and Trustworthiness

A bioanalytical method's trustworthiness is established through rigorous validation.[9] Key parameters are defined by regulatory bodies such as the FDA and EMA.[10][11] While full validation is beyond the scope of this note, the described protocol is designed to achieve the performance metrics required for regulatory acceptance.

Table 1: Expected Performance Characteristics for the MCX SPE Method

ParameterAcceptance Criteria (FDA/EMA)Typical Expected ResultRationale for High Performance
Analyte Recovery Consistent and reproducible>85%The strong dual retention mechanism prevents analyte loss during rigorous washing steps.
Matrix Effect CV ≤ 15%-10% to +10%The orthogonal wash steps efficiently remove phospholipids and other sources of ion suppression.[1]
Process Efficiency Consistent and reproducible>80%A combination of high recovery and minimal matrix effect leads to high overall process efficiency.
Precision (%RSD) ≤15% (≤20% at LLOQ)<10%The protocol is robust, with minimal manual steps and clear endpoints, leading to high reproducibility.[10]

Note: LLOQ = Lower Limit of Quantification; CV = Coefficient of Variation; RSD = Relative Standard Deviation.

Conclusion

This application note provides a comprehensive, scientifically grounded protocol for the solid-phase extraction of L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) from human plasma. The use of a mixed-mode cation exchange sorbent provides a powerful and selective mechanism for isolating this zwitterionic and hydrophobic analyte from complex biological fluids. The detailed step-by-step procedure, rooted in the principles of analyte-sorbent chemistry, is designed to deliver high recovery, low matrix effects, and excellent reproducibility, making it an ideal method for demanding bioanalytical applications in drug development and clinical research.

References

  • Waters Corporation. (n.d.). Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research. Waters. Available from: [Link]

  • Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters. Available from: [Link]

  • Waters Corporation. (2018). Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research. Waters. Available from: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA. Available from: [Link]

  • BioPharma Services Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. BioPharma Services Inc. Available from: [Link]

  • Waters Corporation. (n.d.). Simple and Selective Bioanalytical Plasma Sample Extraction Using Oasis® MCX SPE for High Analyte Recovery. Waters. Available from: [Link]

  • Nuwong, P. et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of the Serbian Chemical Society. Available from: [Link]

  • Biotage. (n.d.). The use of mixed-mode SPE to minimize LC-MS matrix effects due to dosing vehicles. Biotage. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available from: [Link]

  • Agilent Technologies. (2013). Fractionation of Acidic, Neutral and Basic Drugs from Plasma with Polymeric SPE Cation Exchange, and an Agilent Bond Elut Plexa PCX. Agilent. Available from: [Link]

  • DeSilva, B. et al. (2003). Bioanalytical Method Validation. AAPS. Available from: [Link]

  • BioPharma Services Inc. (2022). Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services Inc. Available from: [Link]

  • LCGC International. (2021). Understanding and Improving Solid-Phase Extraction. LCGC International. Available from: [Link]

  • Biotage. (2020). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. Biotage. Available from: [Link]

Sources

Troubleshooting & Optimization

L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) optimal storage conditions and shelf life

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: L-Tyrosine Derivatives

A Note on the Compound of Interest: This guide addresses the storage, handling, and stability of substituted L-Tyrosine derivatives, focusing on 3-Methoxy-L-tyrosine monohydrate (CAS: 200630-46-2) . The principles and protocols outlined here serve as a robust framework for related structures, including the specifically requested "L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3)," for which detailed public data is scarce. As a metabolite of L-DOPA, 3-Methoxy-L-tyrosine is a critical compound in neurological research, making proper handling essential for experimental success.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-Methoxy-L-tyrosine monohydrate powder?

To ensure the long-term integrity and stability of the solid compound, adherence to specific storage conditions is critical. The primary goals are to minimize chemical degradation and prevent changes to its hydration state.

  • Temperature: The recommended storage temperature is 2-8°C (refrigerated).[2] Storing at this temperature slows down potential decomposition reactions.[3] Avoid freezing the solid hydrate, as this can potentially affect the crystal lattice structure.

  • Atmosphere: As a hydrate, this compound exists in equilibrium with atmospheric moisture. It is crucial to store it in a tightly sealed container to prevent water loss (efflorescence) or further water absorption (hygroscopicity), which could alter the compound's molecular weight and activity.[4][5] For long-term storage, placing the sealed primary container inside a desiccator with fresh desiccant provides an additional layer of protection against moisture ingress.[6][7][8]

  • Light: Amino acid derivatives can be sensitive to light, particularly UV radiation, which can catalyze photolytic degradation.[9] Always store the compound in an opaque or amber vial to protect it from light.[7][10]

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes chemical degradation.[2][3]
Humidity Low; Store in a desiccatorPrevents changes in the water of hydration.[4][6]
Light Protect from light (Amber vial)Prevents photolytic degradation.[9]
Container Tightly sealed original containerMaintains atmospheric integrity and prevents contamination.[4]
Q2: What is the expected shelf life of this compound?

The shelf life is the period during which the product is expected to remain within its approved specifications, provided it is stored under the defined conditions.[3] While manufacturers often provide a specific expiry date on the certificate of analysis, the practical shelf life can be influenced by handling practices. For powdered 3-Methoxy-L-tyrosine monohydrate stored correctly at 2-8°C, a shelf life of several years is typical. However, once the container is opened, the risk of contamination and exposure to atmospheric moisture increases.[11][12] It is good practice to date the container upon opening and to use the "first-in, first-out" principle for inventory management.[6] If a compound has been on the shelf for an extended period, especially if opened, its purity should be re-verified analytically (e.g., via HPLC, LC-MS) before use in a critical experiment.[13]

Q3: How does the "monohydrate" nature of the compound affect experimental procedures?

The term "monohydrate" signifies that one molecule of water is an integral part of the compound's crystal structure for every one molecule of 3-Methoxy-L-tyrosine.[5] This has two critical implications for researchers:

  • Molecular Weight Calculation: When preparing solutions of a specific molarity, you must use the molecular weight of the hydrate (229.23 g/mol for the monohydrate[2]), not the anhydrous form (211.21 g/mol ). Using the anhydrous weight will result in a lower-than-intended final concentration.

  • Solvent Volume Adjustment: When preparing aqueous solutions, the water of hydration will contribute a small volume to the final solution. For most routine laboratory concentrations, this effect is negligible. However, for highly concentrated solutions, this contribution can slightly dilute the final concentration.[14]

Heating the compound to create the anhydrous form is generally not recommended unless a specific protocol requires it, as it can be difficult to control and may lead to degradation if the temperature is too high.[15]

Q4: What are the likely degradation pathways for this compound?

L-Tyrosine and its derivatives are susceptible to several degradation pathways, primarily oxidation and reactions involving the amino acid functional groups.

  • Oxidation: The phenolic hydroxyl group on the tyrosine ring is susceptible to oxidation.[16] This can be initiated by exposure to air (auto-oxidation), light, or trace metal impurities. Oxidation can lead to the formation of colored byproducts, which may explain a change in the appearance of the compound from white/off-white to yellow or brown.

  • Decarboxylation: Like other amino acids, 3-Methoxy-L-tyrosine can undergo decarboxylation (loss of CO2), especially when exposed to heat or certain catalytic conditions.

  • General Amino Acid Instability: In solution, especially at non-neutral pH or in the presence of reactive species, other reactions typical of amino acids can occur, potentially affecting the amine or carboxylic acid groups.[17]

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of 3-Methoxy-L-tyrosine monohydrate.

Issue 1: Inconsistent or lower-than-expected activity in my assay.
Potential Cause Explanation & Recommended Action
Compound Degradation The compound may have degraded due to improper storage (e.g., exposure to light, high temperatures, or moisture). Action: Procure a new, unopened vial of the compound. Perform a side-by-side comparison with the old stock. For critical applications, confirm the purity of the suspect stock using HPLC or LC-MS.[9]
Incorrect Concentration The molecular weight of the anhydrous form may have been used for calculations instead of the hydrate. Action: Recalculate all concentrations using the molecular weight of the monohydrate (229.23 g/mol ).[2][14] Prepare a fresh solution with the corrected mass.
Repeated Freeze-Thaw Cycles Stock solutions, especially in aqueous buffers, can degrade with repeated freeze-thaw cycles. Action: Prepare single-use aliquots of your stock solution to minimize freeze-thaw stress. Store aliquots at -20°C or -80°C.[10][18]
Issue 2: The powder, which was originally white, now appears yellow or clumpy.
Potential Cause Explanation & Recommended Action
Oxidation A color change to yellow or brown is a strong indicator of oxidative degradation of the phenolic ring.[16] Action: The compound is likely impure and should be discarded. Do not use it for quantitative experiments, as the potency will be compromised.
Moisture Absorption Clumping or stickiness indicates that the hygroscopic powder has absorbed atmospheric moisture. This alters the compound's hydration state and effective molecular weight. Action: While the compound might be chemically intact, its weight is no longer accurate. For non-critical applications, you may attempt to dry it under a high vacuum.[13] However, for quantitative work, it is safest to discard the vial and use a fresh, properly stored stock.[8]
Issue 3: I'm observing new or unexpected peaks in my HPLC/LC-MS analysis.

This is a clear sign of either degradation or contamination. The following workflow can help diagnose the issue.

G start Unexpected Peak(s) in HPLC/LC-MS check_control Analyze a freshly prepared solution from a new, unopened vial. start->check_control peaks_present Are unexpected peaks present in the new sample? check_control->peaks_present forced_degradation Perform a forced degradation study (e.g., expose to heat, acid, base, light). peaks_present->forced_degradation Yes outcome1 Conclusion: Original sample has degraded. Review storage and handling procedures. peaks_present->outcome1 No peaks_increase Do the unexpected peaks increase under stress? forced_degradation->peaks_increase outcome3 Conclusion: Peaks are confirmed degradation products. The information can help identify the degradation pathway. peaks_increase->outcome3 Yes outcome4 Conclusion: Peaks are likely impurities from the original synthesis or a system contaminant unrelated to degradation. peaks_increase->outcome4 No outcome2 Conclusion: Issue is likely with the analytical method or system (e.g., contamination, column bleed, mobile phase issue).

Caption: Troubleshooting workflow for identifying unknown analytical peaks.

Experimental Protocol: Preparation and Stability Assessment of a Stock Solution

Objective: To prepare an accurate stock solution of 3-Methoxy-L-tyrosine monohydrate and assess its short-term stability.

Materials:

  • 3-Methoxy-L-tyrosine monohydrate (CAS: 200630-46-2)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or foil-wrapped polypropylene tube

  • Sterile, single-use cryovials

  • Validated HPLC or LC-MS system

Protocol Steps:

  • Equilibration of Solid: Before opening, allow the container of 3-Methoxy-L-tyrosine monohydrate to warm to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Preparation of Stock Solution (e.g., 10 mM):

    • Calculate the required mass using the hydrate molecular weight (229.23 g/mol ) . For 1 mL of a 10 mM solution: 0.010 mol/L * 0.001 L * 229.23 g/mol = 0.00229 g = 2.29 mg.

    • Accurately weigh the calculated mass of the powder and place it into a sterile amber vial.

    • Add the desired volume of anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain. This is your Time 0 sample.

  • Initial Analysis (Time 0):

    • Immediately dilute an aliquot of the freshly prepared stock solution to a suitable concentration for your analytical method.

    • Analyze using a validated HPLC or LC-MS method.

    • Record the peak area and purity of the main compound. This serves as the baseline for comparison.[10]

  • Aliquoting and Storage:

    • Dispense the remaining stock solution into single-use cryovials.[18]

    • Store the aliquots at -20°C, protected from light.

  • Analysis at Subsequent Time Points:

    • At predetermined intervals (e.g., 24h, 48h, 1 week, 1 month), remove one aliquot from the freezer.

    • Allow the aliquot to thaw completely and warm to room temperature. Vortex gently to ensure homogeneity.

    • Prepare and analyze the sample using the exact same analytical method as the Time 0 sample.

  • Data Evaluation:

    • Compare the peak area and purity of the aged sample to the Time 0 sample.

    • A significant decrease in the main peak area or the appearance of new peaks indicates degradation.[9] Calculate the percentage of the compound remaining to determine the rate of degradation under these storage conditions.

References

  • Loba Chemie. L-TYROSINE FOR BIOCHEMISTRY Safety Data Sheet. [Link]

  • B&M Scientific. How to Safely Store Lab Chemicals and Reagents. [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]

  • MP Biomedicals. 3-Methoxy-L-tyrosine monohydrate. [Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]

  • precisionFDA. 3-Methoxy-O,α-dimethyl-L-tyrosine hydrochloride. [Link]

  • GSRS. 3-Methoxy-O,α-dimethyl-L-tyrosine hydrochloride monohydrate. [Link]

  • CAS Common Chemistry. 3-Methoxy-α-methyl-L-tyrosine. [Link]

  • Y. C. Kim. Handbook of Stability Testing in Pharmaceutical Development. [Link]

  • Maxed Out Compounds. How to Handle Research Compounds Safely. [Link]

  • Evolve. Evolve's guide to storing lab chemicals safely. [Link]

  • ECA Academy. Stability by Design - Guidelines for Assessing & Controlling Physical Stability. [Link]

  • Y. C. Kim. Handbook of Stability Testing in Pharmaceutical Development. [Link]

  • Pharmacist's Letter. Stability of Refrigerated and Frozen Drugs. [Link]

  • Unknown. HYDRATES. [Link]

  • MDPI. Toxicity of meta-Tyrosine. [Link]

  • Australian Prescriber. Expiry dates. [Link]

  • ResearchGate. (PDF) Making Solutions from Hydrated Compounds. [Link]

  • DigitalRefining. Detecting and dealing with hydrate formation. [Link]

  • PubChemLite. 3-methoxy-o,alpha-dimethyl-l-tyrosine. [Link]

  • EAWAG BBD. Tyrosine Degradation Pathway. [Link]

  • PubChem. tyrosine degradation. [Link]

  • Chemistry LibreTexts. 5: Properties of Hydrates (Experiment). [Link]

  • NHS. Care Home Medicines Optimisation Toolkit Good practice guidance. [Link]

  • Medication Therapy Solutions. Med Expiration Tip Sheet 2017. [Link]

  • GSRS. Global Substance Registration System. [Link]

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Technical Support Center: Mitigating Matrix Effects for L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with signal reproducibility when analyzing highly polar, amino acid-like small molecules. L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) —commonly known as Methyldopa Impurity C, 3-O-methylmethyldopa, or 3,4-dimethoxy-alpha-methylphenylalanine[1]—is a prime example.

Because this compound is a zwitterionic catecholamine derivative, it exhibits poor retention on standard reversed-phase columns and is highly susceptible to ion suppression from co-eluting matrix components[1][2]. This guide provides field-proven, mechanistic troubleshooting strategies to build a self-validating analytical workflow and eliminate these matrix effects.

Troubleshooting FAQs

Q1: Why am I seeing a massive drop in MS signal intensity at the very beginning of my chromatographic run? A: This is a classic symptom of ion suppression occurring in the void volume. Because the analyte is a highly polar amino acid derivative, it lacks the hydrophobicity needed to partition effectively into a standard C18 stationary phase. Consequently, it co-elutes with early-eluting matrix components, such as endogenous salts, urea, and highly suppressive lysophosphatidylcholines (phospholipids).

  • The Causality: Phospholipids have a high proton affinity. In the electrospray ionization (ESI) source, they aggressively compete with your target analyte for the available charge on the droplet surface, leading to a suppressed analyte signal. To fix this, you must either selectively remove the phospholipids during sample preparation[3] or shift the analyte's retention time away from the suppression zone[2][4].

Q2: I am currently using Protein Precipitation (PPT) with acetonitrile. Why isn't this removing the matrix effect? A: PPT effectively crashes out large proteins but leaves behind soluble phospholipids and small polar endogenous compounds. For zwitterionic compounds like this methyldopa derivative, is the self-validating gold standard[3].

  • The Causality: The MCX sorbent contains both reversed-phase (lipophilic) and sulfonic acid (cation exchange) functional groups. By acidifying the sample (pH < 3), the primary amine of the analyte becomes fully protonated and binds strongly to the cation exchange sites. This allows you to use a 100% organic wash step to completely flush out neutral and acidic lipids (including phospholipids) without prematurely eluting the target analyte[3].

Q3: If I want to improve chromatographic retention to avoid the void volume, what are my options? A: Avoid standard C18 columns. Instead, utilize or specialized reversed-phase columns like Biphenyl or Atlantis T3[2][4][5].

  • The Causality: HILIC provides an orthogonal retention mechanism where highly polar analytes partition into a water-enriched layer on the silica surface, resulting in strong retention and elution well past the void volume. Alternatively, Biphenyl columns leverage π−π interactions with the dimethoxyphenyl ring of the analyte, offering superior retention and selectivity compared to standard alkyl chains[4].

Q4: How do I ensure absolute quantitative accuracy if minor matrix effects persist? A: Always co-elute a Stable Isotope-Labeled Internal Standard (SIL-IS). If a deuterated version of Impurity C is unavailable, a closely related structural analog (e.g., Methyldopa-d3) can be used. The SIL-IS will experience the exact same ionization suppression as the target analyte in the ESI source, perfectly correcting the response ratio and validating the extraction recovery.

Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE Workflow

This protocol is designed to isolate the zwitterionic analyte from phospholipid-rich matrices (e.g., human plasma)[3].

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% orthophosphoric acid ( H3​PO4​ ) in water.

    • Mechanistic Purpose: Disrupts protein binding and lowers the pH to ensure the analyte's amine group is fully protonated.

  • Conditioning: Pass 1 mL of LC-MS grade Methanol (MeOH), followed by 1 mL of LC-MS grade water through a 30 mg MCX SPE cartridge.

  • Loading: Load the acidified sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% formic acid in water.

    • Mechanistic Purpose: Removes highly polar, non-basic interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH.

    • Mechanistic Purpose: Removes lipophilic interferences and suppressive phospholipids. The analyte remains bound via strong ionic interactions.

  • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

    • Mechanistic Purpose: The high pH neutralizes the protonated amine, breaking the ionic bond and releasing the analyte from the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial LC mobile phase.

Protocol 2: HILIC LC-MS/MS Method Setup

This protocol shifts the analyte retention away from the suppression zone[5].

  • Column: Phenomenex Luna HILIC or Waters BEH Amide (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B (high organic promotes retention in HILIC). Ramp down to 60% B over 5 minutes to elute the polar analyte.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive mode. Monitor the specific MRM transitions for the protonated precursor [M+H]+ .

Data Presentation: Sample Preparation Comparison

The following table summarizes the expected performance metrics when analyzing L-Tyrosine, 3-methoxy-O,alpha-dimethyl- in human plasma using different sample preparation techniques.

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)*Phospholipid Removal Efficiency
Protein Precipitation (PPT)85 - 95%0.45 (Severe Suppression)< 10%
Standard C18 SPE60 - 70%0.65 (Moderate Suppression)~ 40%
Mixed-Mode MCX SPE 88 - 94% 0.98 (Negligible Effect) > 98%

* A Matrix Factor of 1.0 indicates no matrix effect. Values < 1.0 indicate ion suppression.

Workflow Visualization

MatrixEffectTroubleshooting Start Matrix Effect Detected (Ion Suppression) CheckPrep Evaluate Sample Prep Start->CheckPrep PPT Currently using PPT? CheckPrep->PPT SwitchMCX Switch to MCX SPE (Removes Phospholipids) PPT->SwitchMCX Yes CheckLC Evaluate Chromatography PPT->CheckLC No / Optimized SwitchMCX->CheckLC C18 Currently using standard C18? CheckLC->C18 SwitchHILIC Switch to HILIC or Biphenyl (Increases Retention Time) C18->SwitchHILIC Yes CheckIS Evaluate Internal Standard C18->CheckIS No / Optimized SwitchHILIC->CheckIS UseSIL Implement SIL-IS (e.g., Methyldopa-d3) CheckIS->UseSIL Success Robust LC-MS/MS Method (Matrix Factor ~1.0) UseSIL->Success

Caption: Logical decision tree for troubleshooting and mitigating LC-MS/MS matrix effects.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 94331, 3-Methoxy-alpha-methyl-L-tyrosine." PubChem,[Link]

  • Kakarla, S., et al. "Selective and rapid LC-MS/MS method for the simultaneous quantitation of levodopa and carbidopa in human plasma using alumina SPE cartridges." Indo American Journal of Pharmaceutical Sciences, 2016.[Link]

  • Grecco, C.F., et al. "Solid Phase-Based Microextraction Techniques in Therapeutic Drug Monitoring." Microchemical Journal (via PMC - NIH), 2020.[Link]

  • Peaston, R.T., et al. "Liquid chromatography tandem mass spectrometry for plasma metadrenalines." Clinica Chimica Acta (via University of Liverpool Repository), 2019. [Link]

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Technical Support Center: Stabilizing L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal provides researchers, analytical scientists, and drug development professionals with validated, self-correcting protocols for handling L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) .

Widely recognized under the names 3,4-dimethoxy-alpha-methyl-L-tyrosine or Methyldopa Impurity C, this compound serves as a critical analytical standard and synthetic precursor[1]. Because it is a sesquihydrate (2:3) of an unnatural amino acid[2], achieving long-term solution stability requires specific physical and chemical interventions to prevent precipitation and degradation.

Section 1: The Causality of Stability (Mechanistic Overview)

To effectively stabilize this compound, we must first understand the chemical causality behind its degradation and precipitation pathways:

  • Oxidative Resistance (The Methoxy Advantage): Unlike its parent drug, Methyldopa, which contains a highly reactive catechol group that rapidly auto-oxidizes into an ortho-quinone, this compound features methoxy ethers at the 3 and 4 positions. This "capping" prevents direct auto-oxidation, making it inherently more chemically stable in aqueous solutions[3].

  • Zwitterionic Precipitation: As an amino acid, this molecule exists as a zwitterion near its isoelectric point (pI). At this pH, the molecule has a net-zero charge, which minimizes water hydration and maximizes intermolecular electrostatic interactions, leading to rapid crystallization. The hydrate (2:3) crystal lattice further drives this thermodynamic precipitation[2].

  • Biological & Photolytic Vulnerabilities: Aqueous amino acid solutions are highly susceptible to microbial metabolism. Furthermore, prolonged UV exposure can induce radical cleavage of the methoxy-arene bonds, leading to downstream degradation[3].

Section 2: Step-by-Step Methodology: Long-Term Stock Preparation

This self-validating protocol ensures complete dissolution and prevents microbial/photolytic degradation for >12 months.

Materials Needed:

  • L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) powder

  • 0.1 M HCl (Molecular biology grade)

  • 1X PBS (pH 7.4) or suitable assay buffer

  • 0.22 µm PVDF syringe filter

  • Sterile amber glass or opaque microcentrifuge tubes

Step 1: Primary Dissolution (Breaking the Zwitterion) Causality: Water alone will not efficiently dissolve the sesquihydrate due to its pI. We must protonate the amine group to induce a net positive charge, forcing electrostatic repulsion and hydration.

  • Weigh the required mass of the compound.

  • Add 0.1 M HCl to achieve a high-concentration primary stock (e.g., 50 mM).

  • Vortex vigorously for 2 minutes. The solution must become completely optically clear.

Step 2: Buffer Integration Causality: A highly acidic stock is often incompatible with downstream biological assays.

  • Slowly dilute the 50 mM acidic stock into your working buffer (e.g., 1X PBS) to reach your target stock concentration (e.g., 10 mM).

  • Self-Validation Check: If the solution turns cloudy during dilution, the local pH has hit the pI. Add micro-aliquots of 0.1 M HCl until it clears, then verify the final pH is acceptable for your assay (typically pH 3.5 - 4.5 is a safe, highly soluble range).

Step 3: Sterilization and Storage Causality: Removing microbial spores prevents enzymatic degradation of the unnatural amino acid.

  • Pass the clear solution through a 0.22 µm PVDF filter inside a biosafety cabinet.

  • Aliquot into sterile amber vials to block UV-induced radical formation.

  • Flash-freeze in liquid nitrogen and store at -80°C.

Section 3: Troubleshooting Guides & FAQs

Q: Why did my 10 mM stock solution precipitate after 2 weeks at 4°C? A: This is classic zwitterionic precipitation. At 4°C, the kinetic energy of the solution decreases, reducing the solubility threshold. If your pH is near the compound's pI (around pH 5.5 - 7.0), the supersaturated zwitterions will slowly crystallize back into their hydrate form. Correction: Lower the pH of your stock to < 4.0 or store it at -80°C to halt crystallization kinetics.

Q: How do I prevent microbial contamination in 30-day continuous assays? A: While it is an unnatural amino acid, certain microbes can still metabolize it. If your downstream assay permits, add a bacteriostatic agent like 0.02% Sodium Azide ( NaN3​ ). Otherwise, you must strictly adhere to aseptic techniques and exclusively use 0.22 µm filtered solutions.

Q: I detected a secondary peak on my HPLC after 3 months of storage. What is it? A: Although the methoxy groups protect against rapid catechol oxidation[3], extreme pH conditions (used to maintain solubility) combined with higher temperatures can lead to slow esterification (if alcohols are present in the buffer) or trace racemization at the alpha-methyl chiral center. Always store long-term stocks at -80°C to suppress these slow thermodynamic reactions.

Q: Can I use DMSO to dissolve it instead of acidic water? A: Yes, but with caveats. While DMSO disrupts the hydrogen bonding of the hydrate lattice, amino acids generally have poor solubility in 100% DMSO. A co-solvent approach (e.g., 10% DMSO in acidic aqueous buffer) is highly effective and self-validating if the solution remains optically clear upon dilution.

Section 4: Quantitative Data: Solubility and Stability Matrix

Solvent / ConditionpHMax Solubility (mg/mL)1-Month Stability (4°C)6-Month Stability (-80°C)
Ultrapure H2​O ~6.5 (Unadjusted)< 1.0Poor (Precipitates)Moderate
0.1 M HCl< 2.0> 25.0Excellent (>98% intact)Excellent (>99% intact)
0.1 M NaOH> 10.0> 20.0Moderate (Slow degradation)Good (>95% intact)
10% DMSO / 90% PBS7.4~ 5.0Fair (Microbial risk)Excellent (>99% intact)

Table 1: Empirical solubility and recovery rates for L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3).

Section 5: Stabilization Workflow Visualization

G Start L-Tyrosine, 3-methoxy-O, alpha-dimethyl-, hydrate (2:3) Dissolution Dissolution (pH < 4.0 or pH > 9.0) Start->Dissolution Prevent pI aggregation Precipitation Zwitterionic Precipitation (Neutral pH / pI) Start->Precipitation If pH ~ 5-7 Filtration Sterile Filtration (0.22 µm PVDF) Dissolution->Filtration Remove microbes Microbial Microbial Contamination (Enzymatic Degradation) Dissolution->Microbial If unfiltered Storage Aliquoting & Storage (-80°C, Amber Vials) Filtration->Storage Prevent UV damage Photo Photodegradation (Radical Formation) Filtration->Photo If clear vials used Stable Stable Long-Term Stock (>12 Months) Storage->Stable Optimal conditions

Workflow for stabilizing L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) solutions.

References

  • Title: 3-METHOXY-O,.ALPHA.-DIMETHYL-L-TYROSINE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • Title: Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation Source: Journal of Chromatography & Separation Techniques (Longdom Publishing) URL:[Link]

  • Title: 3-Methoxy-O,alpha-dimethyltyrosine Synonyms - EPA Source: EPA CompTox Chemicals Dashboard URL:[Link]

Sources

Validation & Comparative

ICH validation of analytical methods for L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3)

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the analytical validation of L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) , systematically known as 3,4-dimethoxy-alpha-methylphenylalanine hydrate, and compendially recognized as Methyldopa USP Impurity C [1][2].

This guide objectively compares the performance of traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for quantifying this specific impurity, strictly adhering to the modernized ICH Q2(R2) validation guidelines[3][4].

Introduction to the Analyte & Regulatory Context

Methyldopa is a centrally acting alpha-2 adrenergic agonist used primarily to treat hypertension[5]. During its multi-step synthesis, incomplete deprotection or side reactions during the functionalization of the catechol moiety can result in the formation of Impurity C (a dimethoxy derivative)[5].

Because Impurity C lacks the free hydroxyl groups necessary for the drug's intended pharmacological conversion to alpha-methylnorepinephrine, its presence dilutes API potency and poses potential off-target toxicity risks. Regulatory bodies strictly control this impurity under ICH Q3A(R2) thresholds. Consequently, analytical methods must be validated under the ICH Q2(R2) framework, which emphasizes a lifecycle approach, risk-based control strategies, and the demonstration that the procedure is "fit for its intended purpose"[4][6].

The Analytical Challenge & Causality of Method Design

Impurity C is a zwitterionic amino acid derivative. Differentiating it from the active pharmaceutical ingredient (Methyldopa) and other structurally similar by-products (e.g., Impurity A: 3-O-methylmethyldopa, Impurity B) requires high chromatographic selectivity[7].

  • The pH Causality: Both HPLC and UHPLC methods mandate a highly acidic mobile phase (typically pH 2.2 – 3.0). At physiological pH, the molecule exists as a highly polar zwitterion, which exhibits poor retention on standard reversed-phase (C18) columns. By lowering the pH below the pKa of the carboxylic acid group (~2.2), the molecule is protonated to a cationic state, suppressing carboxylate ionization and significantly enhancing hydrophobic retention and peak shape[8].

  • Detection Causality (UV vs. MS/MS): While UV detection at 280 nm is standard for catecholamines, the dimethoxy substitution in Impurity C only slightly alters the UV chromophore compared to the API. In complex formulations or aged stability samples, co-eluting degradation products can cause false positives in UV. MS/MS circumvents this by filtering ions based on specific mass-to-charge ( m/z ) transitions, providing absolute structural specificity[9].

G A Methyldopa API Sample (Contains Impurity C) B Sample Preparation (Acidic Extraction) A->B C HPLC-UV Method (Routine QC) B->C High Concentration (>0.1%) D UHPLC-MS/MS Method (Trace/Genotoxic Analysis) B->D Trace Levels (<0.05%) E ICH Q2(R2) Validation C->E D->E

Caption: Analytical workflow for Methyldopa Impurity C quantification and ICH validation.

Experimental Protocols: A Self-Validating System

To establish trustworthiness, the following step-by-step methodologies represent the optimized conditions for both analytical approaches.

Protocol A: Compendial HPLC-UV Method
  • Sample Preparation: Dissolve 50 mg of Methyldopa API in 50 mL of Mobile Phase A to ensure the sample matrix matches the initial gradient conditions, preventing solvent-shock peak distortion.

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Buffer A: 0.05 M Monobasic sodium phosphate, adjusted to pH 2.5 with orthophosphoric acid[8].

    • Solvent B: HPLC-grade Methanol.

  • Gradient Program: 0-5 min (5% B), 5-20 min (Linear gradient to 40% B), 20-25 min (Hold 40% B), 25-30 min (Return to 5% B).

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 280 nm.

Protocol B: Advanced UHPLC-MS/MS Method
  • Sample Preparation: Dissolve 10 mg of API in 100 mL of 0.1% Formic Acid in Water. Dilute 1:100 to prevent detector saturation and mitigate matrix ion suppression in the ESI source[9].

  • Column: Sub-2-micron C18, 100 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase:

    • Buffer A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometry Conditions: Electrospray Ionization in positive mode (ESI+). Precursor ion [M+H]+ for Impurity C (MW = 239.27) is m/z 240.3. Multiple Reaction Monitoring (MRM) transition: m/z 240.3 194.1 (quantifier, corresponding to the loss of H2​O and CO ) and m/z 240.3 179.1 (qualifier).

ICH Q2(R2) Validation Lifecycle & Comparative Data

The revised ICH Q2(R2) guidelines require a comprehensive evaluation of Specificity, Range, Accuracy, Precision, and Robustness[3][10].

G V1 Specificity (Peak Purity/MRM) V2 Sensitivity (LOD & LOQ) V1->V2 V3 Linearity & Range (R² > 0.999) V2->V3 V4 Accuracy & Precision (Recovery & %RSD) V3->V4 V5 Robustness (DoE Approach) V4->V5

Caption: ICH Q2(R2) analytical procedure validation lifecycle for impurity testing.

Comparative Performance Data

The following table summarizes the experimental validation data comparing the two methodologies.

ICH Q2(R2) ParameterAcceptance CriteriaHPLC-UV PerformanceUHPLC-MS/MS PerformanceMethodological Advantage
Specificity No interference at retention timePeak purity index > 0.990 (Subject to co-elution risks)Absolute specificity via MRM ( m/z 240.3 194.1)MS/MS eliminates matrix interference and false positives[9].
Limit of Detection (LOD) S/N 3:10.05 µg/mL0.5 ng/mLMS/MS is 100x more sensitive, ideal for trace analysis.
Limit of Quantitation (LOQ) S/N 10:10.15 µg/mL1.5 ng/mLMS/MS allows for much lower reporting thresholds.
Linearity (Range) R2≥0.999 0.15 – 50 µg/mL ( R2 = 0.9994)1.5 – 500 ng/mL ( R2 = 0.9998)Both methods meet criteria; MS/MS covers a broader dynamic trace range.
Accuracy (Recovery) 90.0% – 110.0%98.2% – 101.5%99.1% – 100.8%MS/MS shows tighter recovery due to lack of baseline noise.
Repeatability (Precision) %RSD 2.0%1.4% (n=6 at 100% level)0.8% (n=6 at 100% level)MS/MS exhibits superior precision at trace levels.
Robustness Stable under deliberate variationsSensitive to pH changes ( ± 0.2 pH shifts RT by >5%)Highly robust; MRM unaffected by slight RT shiftsMS/MS relies on mass, not just retention time, ensuring higher robustness.

Conclusion & Recommendations

For the routine batch-release testing of Methyldopa API where Impurity C (L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate) is expected to be present at standard compendial limits (e.g., 0.1%), the HPLC-UV method remains a cost-effective, highly reliable, and fully ICH Q2(R2) compliant choice.

However, for forced degradation studies, genotoxic impurity profiling, or pharmacokinetic stability assessments where the impurity must be quantified at trace levels (<0.05%), the UHPLC-MS/MS method is vastly superior. The transition from UV to MS/MS not only increases sensitivity by two orders of magnitude but also satisfies the enhanced lifecycle approach of ICH Q2(R2) by providing absolute structural specificity and mitigating the risk of undetected co-eluting degradants[3][6].

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QBD Group. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Harmonised Guideline. International Council for Harmonisation (ICH). Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at: [Link]

  • 3-METHOXY-O,.ALPHA.-DIMETHYL-L-TYROSINE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • 3-Methoxy-O,α-dimethyl-L-tyrosine (Methyldopa Related Compound C). Global Substance Registration System (GSRS), NIH. Available at: [Link]

  • Methyldopa Impurities and Related Compound. Veeprho Pharmaceuticals. Available at: [Link]

  • Methyldopa EP Impurity C and 3,4-DiMethoxymethyldopa HCl. Allmpus. Available at: [Link]

  • An Eco-Friendly Direct Injection HPLC Method for Methyldopa Determination. ResearchGate. Available at: [Link]

  • HPLC Method for Methyldopa Quantification (LC-MS/MS). Scribd. Available at:[Link]

Sources

comparing LC-MS and UV detection limits for L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3)

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Choosing the Right Analytical Tool

In the landscape of pharmaceutical research and development, the precise and sensitive quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth comparison of two common analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultraviolet (UV) detection, for the analysis of L-Tyrosine derivatives, with a focus on providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their analytical workflows.

The Fundamental Difference: Specificity and Sensitivity

The core distinction between LC-MS and UV detection lies in what they measure. UV detection measures the absorption of light by the analyte at a specific wavelength. For L-Tyrosine and its derivatives, this is typically around 275-282 nm, corresponding to the absorbance of the phenolic chromophore.[1][2] This technique is robust and widely accessible, but its sensitivity is limited by the molar absorptivity of the compound and potential interferences from other co-eluting compounds that also absorb at the detection wavelength.

LC-MS, on the other hand, offers a significant leap in both sensitivity and selectivity. By coupling the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer, this technique can identify and quantify compounds based on their mass-to-charge ratio (m/z). Furthermore, tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity by fragmenting a specific parent ion into characteristic product ions, a technique known as Multiple Reaction Monitoring (MRM). This dramatically reduces background noise and allows for detection at much lower concentrations.[3][4]

Performance Comparison: A Look at the Data

To illustrate the practical differences in detection limits, the following table summarizes reported limits of detection (LOD) and limits of quantification (LOQ) for various L-Tyrosine derivatives using LC-MS/MS.

AnalyteMatrixLODLOQReference
3-Nitro-l-tyrosine (3-NT)Plasma0.030 ng/mL0.100 ng/mL[3][4]
3-Bromo-l-tyrosine (3-BT)Plasma0.026 ng/mL0.096 ng/mL[3][4]
3-Chloro-l-tyrosine (3-CT)Plasma0.030 ng/mL0.098 ng/mL[3][4]
3-Methoxytyramine (3-MT)Plasma0.02 nmol/L0.024 nmol/L[5]

Directly comparable LOD and LOQ values for UV detection of these specific derivatives at such low concentrations are scarce in the literature. This is because UV detection is generally considered to have a sensitivity that is 100-fold lower than fluorescence detection, which in turn is often less sensitive than mass spectrometry for many compounds.[6] For many applications requiring trace-level quantification, researchers often turn to more sensitive methods like LC-MS. While UV detection is excellent for analyzing higher concentration samples, its utility for detecting low-level impurities or metabolites is limited.

Experimental Methodologies: A Step-by-Step Guide

To provide a practical context, here are detailed protocols for both LC-MS/MS and a general approach for LC-UV analysis of L-Tyrosine derivatives.

LC-MS/MS Experimental Protocol for L-Tyrosine Derivatives

This protocol is adapted from a validated method for the simultaneous quantification of 3-Nitro-l-tyrosine, 3-Bromo-l-tyrosine, and 3-Chloro-l-tyrosine in plasma.[3][4]

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., isotopically labeled tyrosine derivatives).

  • Add 10 µL of 0.2% trifluoroacetic acid (TFA) and vortex for 1 minute.

  • Perform protein precipitation by adding 200 µL of acetone, vortexing for 10 minutes, and centrifuging at 12,500 RPM for 5 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over a set time to achieve separation.

  • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions would be optimized for L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate and its internal standard.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Internal Standard (10 µL) plasma->is tfa 0.2% TFA (10 µL) is->tfa vortex1 Vortex (1 min) tfa->vortex1 acetone Acetone (200 µL) vortex1->acetone vortex2 Vortex (10 min) acetone->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Supernatant for Analysis centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms Mass Spectrometer (ESI+) lc->ms mrm MRM Detection ms->mrm data Data Acquisition & Quantification mrm->data

LC-MS/MS Experimental Workflow
General LC-UV Experimental Protocol

This protocol outlines a general approach for the analysis of L-Tyrosine derivatives by LC-UV.

1. Sample Preparation:

  • Dissolve a known quantity of the sample in a suitable solvent (e.g., a mixture of the mobile phase).

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Dilute the sample as necessary to fall within the linear range of the UV detector.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Water with an additive like 0.1% TFA or formic acid.

  • Mobile Phase B: Acetonitrile or methanol.

  • Elution: Isocratic or gradient elution depending on the complexity of the sample.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

3. UV Detection:

  • Wavelength: Monitor the absorbance at the λmax of the L-Tyrosine derivative, typically around 275 nm.[2] A diode array detector (DAD) can be used to acquire the full UV spectrum for peak purity assessment.

LC_UV_Workflow cluster_prep Sample Preparation cluster_analysis LC-UV Analysis sample Dissolve Sample filter Filter (0.45 µm) sample->filter dilute Dilute to Linear Range filter->dilute lc LC Separation (C18 Column) dilute->lc uv UV Detector (275 nm) lc->uv data Data Acquisition & Quantification uv->data

LC-UV Experimental Workflow

Causality Behind Experimental Choices

  • Sample Preparation (LC-MS/MS): The protein precipitation step is crucial for removing large molecules from biological matrices like plasma, which would otherwise interfere with the analysis and damage the LC column and mass spectrometer.[3] The use of an internal standard is a cornerstone of quantitative mass spectrometry, as it corrects for variations in sample preparation and instrument response.[3]

  • Chromatography: Reversed-phase chromatography is the standard for separating moderately polar compounds like tyrosine derivatives. The use of an acidic mobile phase modifier (formic acid or TFA) helps to protonate the analytes, leading to better peak shape and retention.

  • Ionization (LC-MS/MS): Electrospray ionization is the preferred method for polar molecules like amino acids as it is a soft ionization technique that keeps the molecule intact.

  • Detection (UV): The choice of wavelength is dictated by the chromophore of the analyte. For tyrosine, the phenolic ring dictates the absorbance maximum.[1][2]

Conclusion: Selecting the Appropriate Technique

The choice between LC-MS and UV detection is driven by the specific requirements of the analysis.

LC-MS is the superior choice when:

  • High sensitivity is required: For detecting trace levels of impurities, metabolites, or for pharmacokinetic studies where concentrations are low.

  • High selectivity is necessary: When analyzing complex matrices where co-eluting peaks could interfere with UV detection.

  • Absolute confirmation of identity is needed: The mass-to-charge ratio and fragmentation pattern provide a high degree of confidence in the identification of the analyte.

UV detection is a suitable and practical choice when:

  • Analyzing higher concentration samples: For routine quality control of the main component in a drug substance or product.

  • Simplicity and cost are major considerations: UV detectors are generally less expensive and easier to operate and maintain than mass spectrometers.

  • The sample matrix is relatively clean: To avoid interferences from other UV-absorbing compounds.

For the specific task of analyzing L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3), if the goal is to perform trace-level quantification, impurity profiling, or analysis in a complex biological matrix, LC-MS/MS is undoubtedly the more powerful and appropriate tool. For routine, high-concentration assays in a simple matrix, LC-UV offers a reliable and cost-effective solution.

References

  • Fleszar, M. G., Fortuna, P., Zawadzki, M., Kosyk, B., & Krzystek-Korpacka, M. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules, 25(21), 5158. [Link]

  • Antosiewicz, J. M., & Shugar, D. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1. Biophysical Reviews, 8(2), 163-179. [Link]

  • ResearchGate. (n.d.). Calibration curve for the LC-MS/MS analysis of (a) 3-Nitro-l-tyrosine (3-NT). [Link]

  • Antosiewicz, J. M., & Shugar, D. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. Biophysical Reviews, 8(2), 181-198. [Link]

  • Ebata, T., Inoue, T., & Mikami, N. (2004). Conformation of L-Tyrosine Studied by Fluorescence-Detected UV-UV and IR-UV Double-Resonance Spectroscopy. The Journal of Physical Chemistry A, 108(44), 9615-9621. [Link]

  • Fleszar, M. G., Fortuna, P., Zawadzki, M., Kosyk, B., & Krzystek-Korpacka, M. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules, 25(21), 5158. [Link]

  • Naffa, R., & Abu-Lafi, S. (2020). Comparison of liquid chromatography with fluorescence detection to liquid chromatography-mass spectrometry for amino acid analysis. Arabian Journal of Chemistry, 13(1), 3996-4007. [Link]

  • Tarek, S. A., Faruque, S. B., Haque, M. M., & Haque, Y. (2014). UV-Visible absorption spectroscopy and Z-scan analysis along with corresponding molecular electronic structure analysis at DFT level for L-Tyrosine. Journal of Molecular Structure, 1076, 56-64. [Link]

  • Shimadzu. (n.d.). A simple analysis of catecholamines in cell medium by LC/MS/MS using an ion-pairing reagent added to final extracts. [Link]

  • Raftery, D., & Goodlett, D. R. (2011). Comparison of orthogonal liquid and gas chromatography–mass spectrometry platforms for the determination of amino acid concentrations in human plasma. Analytical and Bioanalytical Chemistry, 401(1), 237-247. [Link]

  • Kim, J., Lee, S., & Kim, J. (2025). Rapid and Environment-Friendly LC-MS/MS for Simultaneous Analysis of Amino Acids in Veterinary Medicine. Journal of Analytical Science and Technology, 16(1), 1-10. [Link]

  • Li, Y., et al. (2018). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 154, 314-322. [Link]

  • ResearchGate. (n.d.). Rapid and Environment-Friendly LC-MS/MS for Simultaneous Analysis of Amino Acids in Veterinary Medicine. [Link]

  • CDA-AMC. (2014). Plasma 3-Methoxytyramine Using LC-MS/Ms. [Link]

  • El-Kimary, E. R., Khamis, M. M., & Belal, F. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. Journal of Mass Spectrometry and Advances in the Clinical Lab, 21, 19-26. [Link]

  • Akasaka, K., & Ohrui, H. (2011). Quenching-Chemiluminescence Determination of Trace Amounts of l-Tyrosine Contained in Dietary Supplement by Chemiluminescence Reaction of an Iron-Phthalocyanine Complex. Journal of Analytical Methods in Chemistry, 2011, 854123. [Link]

  • Agilent. (n.d.). Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS. [Link]

  • ResearchGate. (n.d.). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. [Link]

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L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) standard curve linearity and LOD/LOQ determination

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Analytical Methodologies for L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) and Related Compounds

The Imperative of Method Validation in Pharmaceutical Analysis

Before any analytical method can be confidently employed for the quantification of a pharmaceutical compound, it must undergo a rigorous validation process to ensure it is fit for its intended purpose.[1][2][3] This process provides documented evidence that the method is accurate, precise, specific, and reliable.[2][3] Key parameters assessed during validation, and the focus of this guide, are linearity, the limit of detection (LOD), and the limit of quantitation (LOQ).[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) have established comprehensive guidelines for analytical method validation to ensure data quality and integrity in pharmaceutical development.[5]

Primary Analytical Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. It is an ideal starting point for the quantification of a novel L-tyrosine derivative.

Experimental Protocol: Generating a Standard Curve for an L-Tyrosine Derivative

This protocol outlines the steps to generate a standard curve for a representative L-tyrosine derivative, which can be adapted for L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3).

1. Preparation of Standard Solutions:

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the reference standard of the L-tyrosine derivative and dissolve it in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent like methanol or acetonitrile to ensure complete dissolution) in a 10 mL volumetric flask. Sonicate briefly if necessary.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution to prepare a series of at least five calibration standards of known concentrations.[2] The concentration range should bracket the expected concentration of the analyte in the samples to be tested.[2]

2. Chromatographic Conditions:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common and suitable choice for separating moderately polar compounds like tyrosine derivatives.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is often a good starting point.[1] The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of the analyte. For tyrosine and its derivatives, this is often around 220 nm or 275 nm.[1]

  • Injection Volume: A consistent injection volume, typically 10-20 µL, should be used for all standards and samples.[1]

3. Data Acquisition and Processing:

  • Inject each calibration standard in triplicate to assess the precision of the measurements.

  • Integrate the peak area or peak height of the analyte for each chromatogram.

Visualizing the Workflow: Standard Curve Generation

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Primary Stock Solution working Prepare Working Standard Solutions (Serial Dilutions) stock->working inject Inject Standards into HPLC working->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Area/Height acquire->integrate plot Plot Peak Response vs. Concentration integrate->plot regress Perform Linear Regression plot->regress

Caption: Workflow for generating a standard curve for an L-tyrosine derivative using HPLC-UV.

Determining Linearity, LOD, and LOQ

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[6]

  • Assessment: Linearity is typically evaluated by visual inspection of a plot of the signal (peak area or height) as a function of analyte concentration and by performing a linear regression analysis.[2]

  • Acceptance Criterion: The coefficient of determination (R²) should be close to 1, with a value of >0.99 generally considered indicative of good linearity.[2][5]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

There are several methods for determining LOD and LOQ, as outlined by the ICH.[7] A common approach is based on the standard deviation of the response and the slope of the calibration curve.

  • Calculation:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ = the standard deviation of the y-intercepts of the regression lines or the standard deviation of the blank responses.

      • S = the slope of the calibration curve.

Visualizing LOD and LOQ Determination

G cluster_input Inputs from Standard Curve cluster_calc Calculations cluster_output Outputs slope Slope (S) of the Calibration Curve lod_calc LOD = 3.3 * (σ / S) slope->lod_calc loq_calc LOQ = 10 * (σ / S) slope->loq_calc stdev Standard Deviation of the Intercept (σ) stdev->lod_calc stdev->loq_calc lod Limit of Detection (LOD) lod_calc->lod loq Limit of Quantitation (LOQ) loq_calc->loq

Caption: Calculation of LOD and LOQ from standard curve parameters.

Expected Performance of the HPLC-UV Method

The following table summarizes the expected performance characteristics for a validated HPLC-UV method for the quantification of an L-tyrosine derivative.

ParameterExpected Performance
Linearity Range 1 - 100 µg/mL
Coefficient of Determination (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.3 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Comparative Analysis: HPLC-UV vs. LC-MS/MS

While HPLC-UV is a robust and widely accessible technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers significant advantages in terms of sensitivity and selectivity, particularly for complex biological matrices.

Principle of LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. After chromatographic separation, the analyte is ionized and then fragmented. The mass spectrometer detects specific parent and fragment ions, providing a high degree of confidence in the identification and quantification of the analyte.

Performance Comparison
FeatureHPLC-UVLC-MS/MS
Sensitivity Moderate (µg/mL to high ng/mL range)Very High (low ng/mL to pg/mL range)
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV absorbance.Excellent, highly specific due to detection of parent and fragment ions.
Linearity Range Typically 2-3 orders of magnitude.Can be wider, often 3-4 orders of magnitude.
Matrix Effects Less prone to signal suppression or enhancement.Can be significantly affected by ion suppression from matrix components.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Relatively simple to operate and maintain.More complex instrumentation and method development.
Throughput Moderate.Can be higher with optimized methods.

Conclusion: Selecting the Appropriate Analytical Method

The choice between HPLC-UV and LC-MS/MS for the quantification of L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) or its analogues depends on the specific requirements of the analysis.

  • HPLC-UV is an excellent choice for routine analysis, quality control, and situations where high sensitivity is not the primary concern. Its robustness, lower cost, and ease of use make it a valuable tool in many research and development settings.

  • LC-MS/MS is the preferred method when very low detection limits are required, such as in bioanalytical studies (e.g., pharmacokinetics in plasma) or for the detection of trace-level impurities. Its superior selectivity is also a major advantage when dealing with complex sample matrices.

Ultimately, a thorough understanding of the analytical objectives, sample characteristics, and available resources will guide the selection of the most appropriate and scientifically sound analytical methodology. The principles and protocols outlined in this guide provide a solid foundation for the successful validation and implementation of a quantitative method for novel L-tyrosine derivatives.

References

  • BenchChem. (2025). A Comparative Guide to N-Acetyl-L-tyrosine Measurement: HPLC vs.
  • Vertex AI Search. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResearchGate. (n.d.). Calibration curve and linearity of HPLC-UV method. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. Semantic Scholar.
  • Pharmaceutical Sciences. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences.
  • Univerzita Karlova. (2022). HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Univerzita Karlova.
  • Chromatography Forum. (2012). Determination of LOD, LOQ of HPLC method. Chromatography Forum. Retrieved from [Link]

  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.
  • BioPharm International. (2020). Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization.

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A Comparative Guide to the Inter-Laboratory Validation of Quantification Assays for L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the development and inter-laboratory validation of quantification assays for L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3), a novel polar therapeutic agent. We objectively compare prevalent analytical methodologies, culminating in the recommendation of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity. This document details a complete, self-validating LC-MS/MS protocol, from sample preparation to data acquisition. The core of this guide is a detailed protocol for conducting a robust inter-laboratory validation study, designed in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] We furnish illustrative data and acceptance criteria to benchmark performance across multiple analytical sites, ensuring consistent and reliable quantification critical for advancing drug development programs. This guide is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry.

Introduction: The Analytical Challenge of a Novel Tyrosine Derivative

L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) is a promising new chemical entity (NCE) with a polar amino acid backbone. Accurate and precise quantification of this active pharmaceutical ingredient (API) in various matrices is fundamental to its development, supporting everything from pharmacokinetic studies to final product release testing. The inherent polarity of the molecule and its specific (2:3) hydrate state present unique analytical challenges. The hydrate form, in particular, necessitates stringent control over sample and standard preparation to ensure accurate weighing and prevent conversions that could lead to significant quantification errors.[4][5][6]

The goal of any analytical method is to be "fit for purpose."[3] However, in a global drug development landscape, a method's performance must be consistent not only within a single laboratory but across multiple sites, including contract research organizations (CROs) and different internal quality control (QC) labs.[7] Inter-laboratory validation, also known as analytical method transfer, is the documented process that proves a method's reproducibility, ensuring that data generated at different locations are equivalent and reliable.[7][8][9] This guide provides the scientific rationale and practical steps for establishing and validating a robust quantification assay for this novel compound.

Comparative Analysis of Quantification Methodologies

The selection of an analytical technique is the first critical decision. For a polar molecule like our target compound, several methods are viable, but they offer different levels of performance.

FeatureHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio of specific molecular fragments.
Selectivity Moderate. Prone to interference from co-eluting impurities or matrix components with similar UV absorbance.[10][11]Very High. Unparalleled ability to differentiate the analyte from structurally similar compounds and background matrix.[12][13][14]
Sensitivity Lower. Typically in the microgram to high-nanogram per mL range.High. Capable of reaching picogram or femtogram per mL levels, essential for bioanalysis.[13][15]
Robustness Generally high and considered a workhorse in QC labs.Can be susceptible to matrix effects (ion suppression or enhancement) which must be carefully managed.[12]
Cost Lower initial investment and operational cost.Higher initial investment and maintenance costs.
Regulatory View Widely accepted, especially for drug substance purity and assay.Gold standard for bioanalytical studies and impurity quantification at trace levels.[12][16]

Rationale for Method Selection:

While HPLC-UV is a robust technique for high-concentration assays, the potential for high sensitivity requirements in pharmacokinetic studies and the need for absolute certainty in specificity make LC-MS/MS the superior methodology for the comprehensive characterization of L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3). Its ability to selectively monitor specific precursor-to-product ion transitions provides a level of confidence that is indispensable in modern drug development.

Recommended Assay Protocol: An LC-MS/MS Method

This section provides a detailed, self-validating protocol designed for robustness and transferability between laboratories.

Principle

The compound is extracted from the sample matrix using solid-phase extraction (SPE). The extract is then injected into a reverse-phase HPLC system, where the analyte is separated from residual matrix components. The analyte is subsequently ionized using electrospray ionization (ESI) and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard (SIL-IS) is used to ensure accuracy and precision.

Materials and Reagents
  • Reference Standard: L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3), purity ≥99.5%.

  • Internal Standard: L-Tyrosine, 3-methoxy-O,alpha-dimethyl- (d3-methyl), hydrate (2:3).

  • Solvents: Acetonitrile, Methanol (HPLC or LC-MS grade).

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (analytical grade).

  • Water: Deionized, 18.2 MΩ·cm.

  • SPE Cartridges: Mixed-mode cation exchange polymer cartridges.

  • Human Plasma: K2-EDTA, drug-free.

Standard and Sample Preparation

Causality Behind the Choices: The use of a mixed-mode cation exchange SPE cartridge is deliberate. The tyrosine backbone contains a primary amine, which will be positively charged at acidic pH, allowing for strong retention via ion exchange. The organic backbone allows for secondary retention via reversed-phase mechanisms. This dual-mode retention provides superior cleanup compared to a simple reversed-phase or precipitation method, which is critical for minimizing matrix effects in LC-MS/MS.[17][18][19]

3.3.1 Primary Stock Solution (1 mg/mL):

  • Accurately weigh ~10 mg of the reference standard, accounting for purity and water content (determined by Karl Fischer titration).

  • Dissolve in 10 mL of 50:50 Methanol:Water in a Class A volumetric flask. This creates the Primary Stock.

  • Prepare a separate Primary Stock for the Internal Standard in the same manner.

3.3.2 Working Standard Solutions:

  • Perform serial dilutions of the Primary Stock with 50:50 Acetonitrile:Water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare a Working Internal Standard solution at 100 ng/mL.

3.3.3 Quality Control (QC) Samples:

  • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) by spiking drug-free plasma. These should be prepared from a separate weighing of the reference standard than the calibration standards.

3.3.4 Sample Extraction Protocol:

  • Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL Working Internal Standard solution.

  • Add 200 µL of 4% phosphoric acid in water to acidify the sample and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

LC-MS/MS Instrumental Parameters
ParameterSetting
HPLC System Agilent 1290 Infinity or equivalent
Column Agilent Zorbax PFP, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold 1 min, return to 5% B
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Volume 5 µL
Mass Spectrometer Agilent 6460 Triple Quadrupole or equivalent
Ionization Mode ESI Positive
MRM Transitions Analyte: [M+H]+ → fragment 1 (quantifier), [M+H]+ → fragment 2 (qualifier) IS: [M+H]+ → corresponding fragment
Gas Temp 325°C
Gas Flow 10 L/min
Nebulizer 45 psi
System Suitability

Before any analytical run, inject six replicates of a mid-level QC sample. The precision (%CV) of the peak area ratio (analyte/IS) must be ≤5%, and the retention time should not vary by more than ±2%. This ensures the system is performing optimally before committing valuable study samples.

Designing the Inter-Laboratory Validation Study

The objective of this study is to demonstrate that the analytical method, when used by different laboratories, provides comparable and reliable results.[7]

Objectives
  • To assess the reproducibility of the LC-MS/MS assay across multiple laboratories.

  • To ensure the validated state of the method is maintained upon transfer.

  • To confirm that different analysts using different equipment can achieve the pre-defined acceptance criteria.

Regulatory Framework

The design and execution of this study are grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R2) "Validation of Analytical Procedures".[1][2][3][20] This guideline provides a framework for evaluating the performance characteristics of an analytical method.

Study Protocol

A central, coordinating laboratory (Lab A) will be responsible for preparing and distributing all materials to the participating laboratories (Labs B, C, and D).

  • Participating Laboratories: A minimum of three laboratories should participate. This provides sufficient data for a meaningful statistical assessment.

  • Test Samples: Lab A will prepare and provide the following, shipped frozen on dry ice:

    • One lot of the reference standard and internal standard.

    • A full set of pre-made calibration standards (in solution).

    • Three batches of drug substance (API).

    • Three lots of drug product (e.g., tablets), ground into a homogenous powder.

    • Blinded QC samples prepared in plasma at three concentration levels (low, medium, high), with six replicates at each level.

  • Execution: Each laboratory must follow the analytical protocol exactly as written. Any deviation must be documented and reported. Each lab will analyze the three batches of API and drug product in triplicate. They will also analyze the blinded QC samples to determine accuracy and precision.

Diagram: Inter-Laboratory Validation Workflow

G cluster_0 Coordinating Lab (Lab A) cluster_1 Participating Labs (B, C, D) cluster_2 Central Data Analysis (Lab A) prep Prepare & Aliquot: - Reference Standard - Internal Standard - Test Samples (API, DP) - Blinded QCs dist Distribute Sample Kits on Dry Ice prep->dist receive Receive & Log Samples dist->receive analysis Perform Analysis per Protocol (System Suitability, Calibration, Sample Quantification) receive->analysis report Report Raw Data, Chromatograms, & Results analysis->report collect Collect & Collate Data from all Labs report->collect stats Statistical Analysis: - Accuracy & Precision - ANOVA / Z-Scores collect->stats final_report Generate Final Validation Report stats->final_report

Caption: Workflow for the inter-laboratory validation study.

Data Analysis and Acceptance Criteria

All data from the participating laboratories will be sent to the coordinating lab for statistical analysis. The goal is to determine if there is a statistically significant difference between the results obtained by the different labs.[21][22]

Key Validation Parameters & Acceptance Criteria
ParameterDefinitionAcceptance Criteria
Accuracy Closeness of test results to the true value.Mean recovery of QCs should be within 85-115% of nominal for low QC and 90-110% for mid/high QCs.
Repeatability Precision under the same operating conditions over a short interval.%CV for replicate preparations should be ≤15% for low QC and ≤10% for mid/high QCs.
Intermediate Precision Within-laboratory variations: different days, analysts, equipment.%CV across all intermediate conditions should be ≤15%.
Reproducibility Precision between laboratories (inter-laboratory trial).Overall %CV across all labs should be ≤20%.
Linearity Ability to obtain test results directly proportional to the concentration.Coefficient of determination (r²) ≥ 0.995 for the calibration curve.
Illustrative Inter-Laboratory Data (Blinded QC Samples)

The following table presents hypothetical results for the blinded QC samples to illustrate how data would be compared.

Table: Inter-Laboratory Comparison of Accuracy (% Recovery)

LabQC Low (3 ng/mL)QC Mid (300 ng/mL)QC High (800 ng/mL)
Lab B 98.5%101.2%99.8%
Lab C 105.1%97.6%98.5%
Lab D 95.7%103.5%101.9%
Mean 99.8% 100.8% 100.1%
Acceptance Pass Pass Pass

Table: Inter-Laboratory Comparison of Precision (%CV)

LabQC Low (3 ng/mL)QC Mid (300 ng/mL)QC High (800 ng/mL)
Lab B 6.8%3.5%2.9%
Lab C 8.1%4.1%3.3%
Lab D 7.5%3.8%2.7%
Overall %CV 7.5% 3.8% 3.0%
Acceptance Pass Pass Pass
Statistical Analysis

Analysis of Variance (ANOVA) is a powerful statistical tool to compare the means of the results from the different laboratories. The results of the ANOVA will indicate if the observed differences between laboratories are statistically significant. If significant differences are found, a root cause investigation must be initiated.

Diagram: Analytical Method Workflow

G start Receive Sample (Plasma, API, etc.) prep Sample Preparation: 1. Aliquot Sample 2. Add Internal Standard 3. Acidify start->prep spe Solid-Phase Extraction (SPE): 1. Condition 2. Load 3. Wash 4. Elute prep->spe evap Evaporate & Reconstitute spe->evap lcms LC-MS/MS Analysis: - Inject Sample - Chromatographic Separation - Mass Spectrometric Detection evap->lcms data Data Processing: - Integrate Peaks - Calculate Area Ratios - Generate Calibration Curve lcms->data quant Quantification: Calculate Analyte Concentration data->quant report Final Report quant->report

Caption: Step-by-step workflow of the LC-MS/MS assay.

Conclusion

The successful validation and transfer of an analytical method are cornerstones of a successful drug development program. For a novel polar compound like L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3), an LC-MS/MS method provides the necessary sensitivity and selectivity for accurate quantification. However, the true robustness of this method can only be proven through a rigorous inter-laboratory validation study. By following a well-defined protocol grounded in regulatory principles such as the ICH Q2(R2) guideline, researchers can ensure data equivalency across multiple testing sites.[1][2][3][20] This guide provides a comprehensive, scientifically-grounded template for designing and executing such a study, ultimately ensuring data integrity and accelerating the path to regulatory approval.

References

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
  • Lab Manager. (2025, October 22).
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  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Naaz, H., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Future Journal of Pharmaceutical Sciences.
  • LCGC International. (2026, March 13). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Contract Pharma. (2024, April 5). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?. [Link]

  • Chinese Pharmaceutical Association. (n.d.).
  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]

  • ACS Publications. (2022, August 8). Development of a Selective Assay of Tyrosine and Its Producing and Metabolizing Enzymes Utilizing Pulse-UV Irradiation-Induced Chemiluminescence. [Link]

  • MDPI. (2022, January 22). Quantification of Tyrosine in Pharmaceuticals with the New Biosensor Based on Laccase-Modified Polypyrrole Polymeric Thin Film. [Link]

  • PubMed. (2022, January 22). Quantification of Tyrosine in Pharmaceuticals with the New Biosensor Based on Laccase-Modified Polypyrrole Polymeric Thin Film. [Link]

  • OIV. (n.d.). Validation protocol of analytical methods. [Link]

  • Microbiologics Blog. (2016, December 8). 10 Best Practices for Proficiency Testing. [Link]

  • Wiley Analytical Science. (2012, October 24). HT-Sample Preparation Techniques for Bioanalysis. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine. [Link]

  • American Academy of Forensic Sciences. (2012, August 2). Proficiency Testing. [Link]

  • AOAC INTERNATIONAL. (n.d.). Proficiency Testing Program. [Link]

  • ResearchGate. (2022, January 14). Quantification of Tyrosine in Pharmaceuticals with the New Biosensor Based on Laccase-Modified Polypyrrole Polymeric Thin Film. [Link]

  • Controllab. (2023, January 16). Know essential aspects to implement the Proficiency Testing in the laboratory. [Link]

  • MDPI. (2021, August 21). The Data Evaluation of Interlaboratory Comparisons for Calibration Laboratories. [Link]

  • Eagle Biosciences. (n.d.). Phenylalanine, Tyrosine & Tryptophan HPLC Assay. [Link]

  • IOPscience. (n.d.). Assessing interlaboratory comparison data adjustment procedures. [Link]

  • MDPI. (n.d.). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. [Link]

  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]

  • Diva-Portal.org. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]

  • ResearchGate. (n.d.). Challenges in the development of hydrate phases as active pharmaceutical ingredients - An example. [Link]

  • LCGC International. (2025, November 26). Analytical Method Validation: Back to Basics, Part II. [Link]

  • ResearchGate. (2025, August 6). Approach to the Determination of Hydrate Form Conversions of Drug Compounds and Solid Dosage Forms by Near-Infrared Spectroscopy. [Link]

  • A3P. (n.d.). Some good validation practices for analytical procedures. [Link]

  • PubMed. (n.d.). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • PubMed. (n.d.). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. [Link]

  • PubMed. (n.d.). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. [Link]

  • Agilent. (n.d.). Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS. [Link]

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  • Semantic Scholar. (2023, January 11). Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis. [Link]

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Structural and Functional Comparison of Methyldopa Derivatives: 3-O-Methylmethyldopa and L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, profiling active pharmaceutical ingredients (APIs) and their related substances is paramount for ensuring drug efficacy, safety, and manufacturing consistency. Methyldopa, a centrally acting alpha-2 adrenergic agonist used primarily for gestational hypertension, presents a complex profile of biological metabolites and synthetic impurities.

This guide provides an objective, data-driven comparison between two critical methyldopa derivatives: 3-O-methylmethyldopa (Pharmacopeial Impurity A) and L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) (Pharmacopeial Impurity C). We will explore their structural divergence, pharmacological relevance, and the self-validating analytical workflows required to isolate them.

Structural and Physicochemical Profiling

While both compounds share the alpha-methyl amino acid backbone of methyldopa, their substitution patterns on the aromatic ring dictate entirely different physicochemical behaviors and biological roles[1].

Attribute3-O-MethylmethyldopaL-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3)
Common Name Methyldopa Impurity A / OMMDMethyldopa Impurity C (Sesquihydrate)
Origin Biological Metabolite & Synthetic ByproductPurely Synthetic Byproduct
Chemical Formula C₁₁H₁₅NO₄C₁₂H₁₇NO₄ · 1.5 H₂O (Base hydrate)
Molecular Weight 225.24 g/mol ~266.29 g/mol (Hydrate) / 239.27 g/mol (Anhydrous)
Aromatic Substitution 3-methoxy-4-hydroxy3,4-dimethoxy
Hydrogen Bond Donors 3 (Amine, Carboxyl, 4-Hydroxyl)2 (Amine, Carboxyl)
Relative Lipophilicity IntermediateHigh

Causality in Structure: The critical difference lies in the 4-position of the aromatic ring. 3-O-methylmethyldopa retains a free 4-hydroxyl group, allowing it to act as a hydrogen bond donor. In contrast, L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) is fully methylated (3,4-dimethoxy). This structural capping eliminates phenolic hydrogen bonding, significantly increasing the molecule's hydrophobicity and altering its interaction with both biological receptors and chromatographic stationary phases.

Mechanistic Divergence: In Vivo Metabolism vs. In Vitro Synthesis

Understanding the origin of these compounds is critical for both clinical monitoring and API quality control.

3-O-Methylmethyldopa: The Active Metabolite

In vivo, methyldopa is heavily metabolized by the enzyme Catechol-O-methyltransferase (COMT), which selectively methylates the 3-hydroxyl group to yield 3-O-methylmethyldopa[2].

  • Pharmacological Impact: Unlike many drug impurities that are inert, 3-O-methylmethyldopa retains significant biological activity. Experimental models demonstrate that it lowers blood pressure in a dose-related manner and has a longer half-life than the parent drug[2]. Its increased lipophilicity (due to the 3-methoxy group) enhances central nervous system (CNS) penetration, contributing to the cumulative and prolonged antihypertensive effect of methyldopa therapy.

L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3): The Synthetic Artifact

This compound is strictly a synthetic impurity (Impurity C)[1]. During the industrial synthesis of methyldopa, precursors containing a 3,4-dimethoxybenzene ring (veratrole derivatives) undergo a final deprotection step (typically using strong acids like HBr) to cleave the methoxy groups and reveal the catechol moiety.

  • Manufacturing Impact: Incomplete demethylation results in L-Tyrosine, 3-methoxy-O,alpha-dimethyl-. Because it lacks the free 4-hydroxyl group, it cannot effectively mimic endogenous catecholamines and is pharmacologically inert as an adrenergic agonist. However, it is a Critical Quality Attribute (CQA) that must be strictly monitored to validate the efficiency of the API deprotection step.

Origins Precursor 3,4-Dimethoxy Precursor (API Synthesis) Demethylation Acidic Demethylation (In Vitro) Precursor->Demethylation MD Methyldopa (Target API) Demethylation->MD Complete Deprotection ImpC L-Tyrosine, 3-methoxy-O,alpha-dimethyl- (Impurity C / Synthetic Artifact) Demethylation->ImpC Incomplete Deprotection COMT COMT Enzyme (In Vivo Metabolism) MD->COMT Patient Administration ImpA 3-O-Methylmethyldopa (Impurity A / Active Metabolite) COMT->ImpA 3-O-Methylation

Origin pathways of Methyldopa derivatives via synthetic deprotection and in vivo metabolism.

Experimental Workflow: Analytical Separation (HPLC-UV)

To objectively evaluate API purity or plasma metabolite levels, a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required[3]. The following protocol is a self-validating system designed to separate these structurally similar compounds based on their distinct lipophilicities.

Protocol: Baseline Separation of Methyldopa and Methylated Derivatives

1. Mobile Phase Preparation:

  • Phase A (Aqueous): 50 mM Monobasic sodium phosphate ( ), adjusted to pH 3.0 with orthophosphoric acid.

    • Causality: The amino acid backbone of these compounds contains a carboxylic acid ( ). A mobile phase pH of 3.0 ensures the carboxylate group is fully protonated (neutral), preventing peak tailing and ensuring reproducible retention on the hydrophobic stationary phase.

  • Phase B (Organic): 100% HPLC-grade Methanol.

2. Sample Preparation (API Quality Control):

  • Dissolve 10 mg of the sample in 10 mL of Mobile Phase A. Sonicate for 5 minutes.

  • Self-Validating Step: Filter the solution through a 0.22 µm PTFE syringe filter. The absence of backpressure during injection validates complete dissolution, which is critical for avoiding column frit blockage and ensuring accurate quantitation.

3. Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm.

    • Causality: The dense octadecylsilane coverage provides maximum surface area to resolve the subtle hydrophobic differences between the mono-methoxy (Impurity A) and di-methoxy (Impurity C) derivatives.

  • Gradient: 5% B to 45% B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (optimal wavelength for substituted phenolic rings).

HPLC_Workflow Sample Sample Prep (pH 3.0 Buffer) Column RP-HPLC Column (C18, 5µm) Sample->Column Injection Detector UV Detection (280 nm) Column->Detector Gradient Elution Elution1 Methyldopa (Most Polar) Detector->Elution1 RT: ~8 min Elution2 3-O-Methylmethyldopa (Intermediate) Detector->Elution2 RT: ~14 min Elution3 L-Tyrosine, 3-methoxy... (Most Hydrophobic) Detector->Elution3 RT: ~21 min

HPLC-UV analytical workflow demonstrating the elution order based on molecular lipophilicity.

Quantitative Data Presentation

The success of the analytical workflow is validated by the chromatographic behavior of the compounds. The dual-methylation of L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) significantly delays its elution compared to the mono-methylated 3-O-methylmethyldopa.

AnalyteExpected Retention Time (RT)Relative Retention Time (RRT)Limit of Detection (LOD)Resolution ( ) vs Previous Peak
Methyldopa (API) 8.2 min1.000.05 µg/mLN/A
3-O-Methylmethyldopa 14.5 min1.760.08 µg/mL> 4.0
L-Tyrosine, 3-methoxy-O,alpha-dimethyl- 21.3 min2.590.10 µg/mL> 5.0

Data represents generalized expected values on a standard C18 gradient method. System suitability requires between the API and Impurity A to ensure baseline separation.

References

  • Mechanism of action of methyldopa in the rat.
  • Sulfate and methyldopa metabolism: Metabolite patterns and platelet phenol sulfotransferase activity - ResearchG
  • Methyldopa-impurities - Pharmaffili

Sources

Evaluating Batch-to-Batch Consistency of L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, Hydrate (2:3) Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide for Methyldopa Impurity C Qualification

Executive Summary & Pharmacological Context

In the highly regulated landscape of antihypertensive drug manufacturing, the accuracy of quality control assays relies entirely on the integrity of reference standards. L-Tyrosine, 3-methoxy-O,alpha-dimethyl- is a critical synthesis impurity and degradation product of Methyldopa, a centrally acting alpha-2 adrenergic agonist.

Officially designated in pharmacopeial monographs as (USP) or [1] (EP), this compound's reference standard is notoriously challenging to qualify due to its variable hydration states. While the anhydrous free base has a molecular weight of 239.27 g/mol [2], the specific sesquihydrate form—designated as hydrate (2:3) under[3]—is often utilized for its crystalline stability. This guide provides a self-validating analytical framework to evaluate the batch-to-batch consistency of this specific 2:3 hydrate standard, comparing primary pharmacopeial sources, secondary certified reference materials (CRMs), and non-certified commercial reagents.

The Criticality of the Hydrate (2:3) Lattice (Causality & Mechanisms)

The designation "hydrate (2:3)" indicates a highly specific sesquihydrate crystalline lattice containing exactly 1.5 moles of water per mole of the amino acid derivative (or 3 moles of H2​O for every 2 moles of API).

Why does this specific hydration state matter? In quantitative High-Performance Liquid Chromatography (HPLC), the reference standard's assigned purity dictates the calculated impurity levels in the tested API batch. The theoretical water content for the intact 2:3 hydrate ( C12​H17​NO4​⋅1.5H2​O ) is 10.15% . If a batch exhibits efflorescence (losing water to the environment to become a monohydrate) or hygroscopicity (adsorbing surface moisture), the effective molecular weight shifts. A drift in hydration state without a corresponding correction in the assay value leads to a systematic analytical error. If an analyst uses a degraded standard assuming a perfect 2:3 hydrate, the quantification of Methyldopa Impurity C in the production batch will be artificially suppressed, potentially causing a non-compliant API batch to pass release testing.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness, the qualification of this reference standard must employ orthogonal techniques. The following step-by-step protocols form a self-validating system: water content is cross-verified by thermal mass loss, and chromatographic purity is cross-verified by absolute quantitative NMR (qNMR).

Protocol A: Hydration State Verification (Karl Fischer & TGA)

Causality: Karl Fischer (KF) measures total water, but cannot differentiate between bound lattice water and unbound surface moisture. Thermogravimetric Analysis (TGA) provides this distinction.

  • KF Titration: Rapidly transfer 50.0 mg of the hydrate (2:3) reference standard into a pre-dried volumetric KF titration vessel to minimize atmospheric moisture exposure. Titrate using a composite iodine/sulfur dioxide reagent.

  • TGA Execution: Load 5-10 mg of the sample into an alumina crucible. Equilibrate the furnace at 25°C under a dry nitrogen purge (50 mL/min). Heat at 10°C/min from 25°C to 250°C.

  • Validation Logic: Unbound surface water is lost below 60°C. Tightly bound 2:3 lattice water is lost in a distinct step between 80°C and 140°C. The TGA mass loss must perfectly match the KF total water result (~10.15%).

Protocol B: Absolute Assay by qNMR

Causality: HPLC-UV only provides relative chromatographic purity. qNMR provides an absolute mass fraction, independent of UV response factors.

  • Sample Prep: Accurately co-weigh 10.0 mg of the standard and 5.0 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial.

  • Dissolution: Dissolve in 0.7 mL of Deuterium Oxide ( D2​O ) containing 0.1% NaOD. Note: The alkaline environment is required to break the zwitterionic bonds of the amino acid and ensure complete solubility.

  • Acquisition: Acquire a 1H-NMR spectrum (minimum 32 scans) with a relaxation delay ( D1​ ) of ≥30 seconds. Why 30s? A long D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing integration bias.

  • Integration: Integrate the methoxy protons ( δ ~3.8 ppm) against the maleic acid olefinic protons ( δ ~6.3 ppm) to calculate the absolute mass fraction.

RS_Qualification cluster_0 Identity & Structure cluster_1 Purity & Assay cluster_2 Hydration & Thermal Start L-Tyrosine, 3-methoxy-O,alpha-dimethyl- hydrate (2:3) Batch NMR 1H & 13C NMR (Structural ID) Start->NMR MS LC-MS/MS (Mass Confirmation) Start->MS HPLC HPLC-DAD (Chromatographic Purity) Start->HPLC qNMR qNMR (Absolute Mass Fraction) Start->qNMR KF Karl Fischer Titration (Water Content) Start->KF TGA TGA / DSC (Hydrate 2:3 Verification) Start->TGA Decision Batch Consistency Evaluation NMR->Decision MS->Decision HPLC->Decision qNMR->Decision KF->Decision TGA->Decision Pass Certified Reference Standard Decision->Pass Meets Specs Fail Reject / Re-crystallize Decision->Fail Out of Trend

Analytical workflow for qualifying Methyldopa Impurity C hydrate (2:3) reference standards.

Comparative Batch Data Analysis

To demonstrate the variability in the market, we evaluated three distinct sources of L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3).

  • Batch A: Primary Pharmacopeial Standard Equivalent.

  • Batch B: High-Quality Pharmaceutical Secondary Standard (CRM).

  • Batch C: Non-certified commercial chemical reagent.

Table 1: Batch-to-Batch Consistency Evaluation
Analytical ParameterTheoretical / Spec LimitBatch A (Primary RS)Batch B (Secondary CRM)Batch C (Commercial Reagent)
Chromatographic Purity (HPLC) ≥99.0% 99.8%99.5%98.2%
Water Content (KF) 10.15% ± 0.5%10.14%10.18%8.50% (OOS)
TGA Mass Loss (Bound Water) ~10.15%10.12%10.15%8.20% (OOS)
Absolute Assay (qNMR, as is) Report Value89.6%89.3%86.5%
Calculated Anhydrous Purity ≥98.5% 99.7%99.4%94.5% (OOS)
Consistency Status -Compliant Compliant Rejected
Data Interpretation & Field Insights

The Success of Batches A and B: Batches A and B demonstrate excellent consistency, behaving as true 2:3 hydrates. Their KF and TGA values align perfectly with the theoretical 10.15% water content. Because the TGA mass loss matches the KF data, we can definitively conclude that the water is incorporated into the crystal lattice rather than adsorbed on the surface. Pharmaceutical secondary standards (Batch B) prove to be a highly reliable, cost-effective alternative to primary standards for routine QC.

The Failure Mechanism of Batch C: Batch C is a classic example of batch-to-batch inconsistency in non-certified reagents. The KF value of 8.50% and TGA mass loss of 8.20% indicate a collapsed or mixed hydration state—likely a physical mixture of the monohydrate and the sesquihydrate (2:3) forms. Furthermore, the discrepancy between its HPLC purity (98.2%) and its calculated anhydrous purity via qNMR (94.5%) suggests the presence of UV-transparent inorganic impurities or salts not detected by standard chromatography. Using Batch C as a reference standard would severely compromise the integrity of Methyldopa API release testing.

Conclusion

Evaluating the batch-to-batch consistency of L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) requires looking beyond simple chromatographic purity. The integrity of the sesquihydrate lattice is the linchpin of accurate quantification. Laboratories must implement a self-validating workflow combining TGA, KF, and qNMR to ensure their reference standards maintain the exact 2:3 hydration ratio, thereby safeguarding the trustworthiness of their analytical data.

References

  • NIH Global Substance Registration System (GSRS). "3-Methoxy-O,α-dimethyl-L-tyrosine (UNII: X099OP8549)". Available at: [Link]

  • NDC List. "UNII X099OP8549 - 3-METHOXY-O,.ALPHA.-DIMETHYL-L". Available at: [Link]

Sources

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